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  • Product: O-Phospho-DL-tyrosine
  • CAS: 41863-47-2

Core Science & Biosynthesis

Foundational

O-Phospho-DL-tyrosine as a Phosphatase Inhibitor: A Mechanistic and Practical Guide

This technical guide provides an in-depth exploration of the mechanism of action of O-Phospho-DL-tyrosine as a protein tyrosine phosphatase (PTP) inhibitor. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the mechanism of action of O-Phospho-DL-tyrosine as a protein tyrosine phosphatase (PTP) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of PTP inhibition by this substrate analog, offers practical guidance for its use in experimental settings, and contextualizes its function within cellular signaling pathways.

Introduction: The Critical Role of Protein Tyrosine Phosphatases in Cellular Signaling

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis.[1] The dynamic balance of phosphorylation is meticulously controlled by the opposing actions of protein kinases and protein phosphatases.[2] While kinases catalyze the addition of phosphate groups to tyrosine, serine, or threonine residues, phosphatases are responsible for their removal.[1]

Protein tyrosine phosphatases (PTPs) are a large and diverse family of enzymes that specifically hydrolyze phosphate groups from phosphotyrosine residues.[3] By doing so, they act as critical negative regulators in signaling cascades initiated by protein tyrosine kinases (PTKs), such as the epidermal growth factor receptor (EGFR) pathway.[4][5] The dysregulation of PTP activity is implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders, making them significant therapeutic targets.[3]

O-Phospho-DL-tyrosine, a racemic mixture of the phosphorylated amino acid, serves as a valuable tool for studying PTPs. Its structural resemblance to the natural substrate of these enzymes allows it to act as a competitive inhibitor, providing a means to probe PTP function and screen for more potent and specific therapeutic agents.

The Core Mechanism: Competitive Inhibition through Substrate Mimicry

The primary mechanism by which O-Phospho-DL-tyrosine inhibits PTPs is competitive inhibition . This occurs because the O-phospho-L-tyrosine enantiomer within the racemic mixture is a direct structural analog of the phosphotyrosine residues on protein substrates that PTPs recognize and dephosphorylate.[2]

The Catalytic Cycle of Protein Tyrosine Phosphatases

To understand the inhibitory action of O-Phospho-DL-tyrosine, it is essential to first grasp the catalytic mechanism of PTPs. The process is generally a two-step mechanism:

  • Formation of a Covalent Intermediate: The catalytically essential cysteine residue within the PTP active site, which possesses a low pKa and exists as a thiolate anion at physiological pH, acts as a nucleophile.[4] It attacks the phosphorus atom of the phosphotyrosine substrate, leading to the formation of a phosphoenzyme intermediate and the release of the dephosphorylated tyrosine residue.

  • Hydrolysis of the Intermediate: A water molecule, activated by a conserved aspartate residue, then hydrolyzes the phosphoenzyme intermediate, releasing inorganic phosphate and regenerating the active enzyme.

The following diagram illustrates this two-step catalytic process.

PTP_Catalytic_Mechanism cluster_step1 Step 1: Formation of Covalent Intermediate cluster_step2 Step 2: Hydrolysis Enzyme_Cys PTP Active Site (Cys-S⁻) Intermediate Phosphoenzyme Intermediate Enzyme_Cys->Intermediate Nucleophilic Attack Substrate Phosphotyrosine Substrate Substrate->Intermediate Product1 Dephosphorylated Protein Intermediate->Product1 Release Intermediate2 Phosphoenzyme Intermediate Regenerated_Enzyme Regenerated PTP (Cys-S⁻) Intermediate2->Regenerated_Enzyme Hydrolysis Water H₂O Water->Regenerated_Enzyme Phosphate Inorganic Phosphate (Pi) Regenerated_Enzyme->Phosphate Release

Caption: The two-step catalytic mechanism of protein tyrosine phosphatases.

How O-Phospho-DL-tyrosine Competes

O-Phospho-L-tyrosine, being identical to the substrate moiety, binds to the active site of the PTP in the same manner as a phosphotyrosine residue on a protein. This binding event physically occludes the active site, preventing the enzyme from binding to its natural protein substrates. Since O-Phospho-L-tyrosine can be dephosphorylated by the enzyme, it acts as both a substrate and a competitive inhibitor.[4]

The key interactions within the PTP active site that facilitate this binding are highly conserved. The phosphate group of O-phospho-L-tyrosine is recognized and stabilized by a "P-loop" containing a signature sequence motif. Hydrogen bonds are formed between the phosphate oxygens and the backbone amide groups of this loop, as well as with a conserved arginine residue. The aromatic ring of the tyrosine moiety also makes favorable interactions within a hydrophobic pocket of the active site.

The following diagram, based on the crystal structure of PTP1B in complex with phosphotyrosine (PDB ID: 1PTY), illustrates these critical interactions.[6][7]

PTP1B_Active_Site cluster_PTP1B PTP1B Active Site pTyr O-Phospho-L-tyrosine Phosphate Tyrosine P_Loop P-Loop Residues (Backbone Amides) pTyr:p->P_Loop H-bonds Arg221 Arg221 pTyr:p->Arg221 H-bonds Cys215 Cys215 (Catalytic Nucleophile) pTyr:p->Cys215 Nucleophilic Attack Hydrophobic_Pocket Hydrophobic Pocket pTyr:t->Hydrophobic_Pocket Hydrophobic Interactions Asp181 Asp181 (General Acid)

Caption: Interactions between O-Phospho-L-tyrosine and the active site of PTP1B.

Stereospecificity: The Importance of the L-Enantiomer

A crucial aspect of the interaction between O-Phospho-DL-tyrosine and PTPs is stereospecificity. The active sites of most PTPs have evolved to specifically recognize the L-enantiomer of phosphotyrosine, which is the naturally occurring form in proteins.[8] As a result, O-phospho-L-tyrosine is a significantly more potent inhibitor and a better substrate than its D-enantiomer.

This stereoselectivity makes O-phospho-D-tyrosine an invaluable tool in experimental settings. It can be used as a negative control to distinguish specific, active site-mediated effects of O-phospho-L-tyrosine from non-specific or off-target effects.[8] A lack of activity with the D-isomer provides strong evidence that the observed effects with the L-isomer or the DL-racemic mixture are due to specific interactions with the PTP active site.[8]

Quantitative Analysis of Inhibition: Determining IC₅₀ and Kᵢ

To characterize the potency of O-Phospho-DL-tyrosine as a PTP inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

  • IC₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a practical measure of inhibitor potency.

  • Kᵢ: The dissociation constant for the inhibitor-enzyme complex. For a competitive inhibitor, it reflects the affinity of the inhibitor for the free enzyme. A lower Kᵢ value indicates a more potent inhibitor.

The relationship between IC₅₀ and Kᵢ for a competitive inhibitor is described by the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where:

  • [S] is the substrate concentration

  • Kₘ is the Michaelis constant of the substrate

Experimental Workflow for Determining IC₅₀ and Kᵢ

The following workflow outlines a typical procedure for determining the IC₅₀ and Kᵢ of O-Phospho-DL-tyrosine for a specific PTP using a fluorescence-based assay.

Inhibition_Kinetics_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, PTP Enzyme Stock, Inhibitor (O-Phospho-DL-tyrosine) Stock, and Fluorogenic Substrate Stock Serial_Dilution Perform serial dilution of O-Phospho-DL-tyrosine Reagents->Serial_Dilution Plate_Setup Add enzyme, buffer, and varying concentrations of inhibitor to microplate wells Serial_Dilution->Plate_Setup Reaction_Start Initiate reaction by adding fluorogenic substrate Plate_Setup->Reaction_Start Kinetic_Read Measure fluorescence intensity kinetically over time Reaction_Start->Kinetic_Read Initial_Rates Calculate initial reaction velocities (V₀) Kinetic_Read->Initial_Rates IC50_Curve Plot % inhibition vs. [Inhibitor] to determine IC₅₀ Initial_Rates->IC50_Curve Ki_Determination Perform experiments with varying substrate and inhibitor concentrations IC50_Curve->Ki_Determination Lineweaver_Burk Generate Lineweaver-Burk or Dixon plots to determine Kᵢ and inhibition type Ki_Determination->Lineweaver_Burk

Caption: A generalized workflow for determining the IC₅₀ and Kᵢ of a PTP inhibitor.

Detailed Protocol: Determination of Kᵢ for O-Phospho-DL-tyrosine using a Fluorogenic Substrate

This protocol is a guideline and may require optimization for specific PTPs and laboratory conditions.

Materials:

  • Purified PTP enzyme of interest

  • O-Phospho-DL-tyrosine

  • Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a concentrated stock solution of O-Phospho-DL-tyrosine in assay buffer.

    • Prepare a range of substrate concentrations bracketing the Kₘ of the enzyme for the chosen fluorogenic substrate.

    • Prepare a working solution of the PTP enzyme in assay buffer. The final concentration should be in the linear range of the assay.

  • Set up the Assay Plate:

    • Design a plate layout with varying concentrations of both the substrate and O-Phospho-DL-tyrosine. Include no-inhibitor controls for each substrate concentration.

    • Add the assay buffer, O-Phospho-DL-tyrosine (or buffer for controls), and enzyme to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the substrate solutions to the wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

      • For a competitive inhibitor, the lines will intersect on the y-axis. The x-intercept of each line is -1/Kₘᵃᵖᵖ, where Kₘᵃᵖᵖ is the apparent Kₘ in the presence of the inhibitor.

    • Alternatively, construct a Dixon plot (1/V₀ vs. [I]) for each substrate concentration.

      • For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[9]

    • Fit the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression software to obtain a more accurate Kᵢ value.

Expected Results for Competitive Inhibition on a Lineweaver-Burk Plot:

Inhibitor ConcentrationVₘₐₓKₘ
NoneVₘₐₓKₘ
Low [I]Vₘₐₓ> Kₘ
High [I]Vₘₐₓ>> Kₘ

Cellular Context: Impact on Signaling Pathways

The inhibitory effect of O-Phospho-L-tyrosine is not limited to in vitro assays. When introduced to cells, it can penetrate the cell membrane and act as a competitive inhibitor for endogenous PTPs.[4] This leads to an increase in the overall level of tyrosine phosphorylation within the cell, which can have significant downstream consequences.

One well-documented example is the effect on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates on multiple tyrosine residues. These phosphotyrosine sites serve as docking sites for downstream signaling proteins containing SH2 domains, initiating cascades that regulate cell proliferation, survival, and migration.

PTPs, such as PTP1B, act as key negative regulators of this pathway by dephosphorylating the activated EGFR.[5] By inhibiting these PTPs, O-Phospho-L-tyrosine can prolong the phosphorylated, active state of EGFR, leading to sustained downstream signaling. This can result in altered cellular responses, such as the inhibition of cell growth in certain cancer cell lines, as the prolonged signaling can lead to cell cycle arrest.[4]

The following diagram illustrates the role of PTPs in the EGFR signaling pathway and the effect of inhibition by O-Phospho-DL-tyrosine.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation pEGFR->EGFR Dephosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) pEGFR->Downstream PTP PTP (e.g., PTP1B) PTP->pEGFR Inhibitor O-Phospho-DL-tyrosine Inhibitor->PTP Inhibition Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Inhibition of PTPs by O-Phospho-DL-tyrosine enhances EGFR signaling.

Conclusion and Future Perspectives

O-Phospho-DL-tyrosine is a foundational tool in the study of protein tyrosine phosphatases. Its mechanism as a competitive inhibitor, rooted in its structural mimicry of phosphotyrosine, allows for the direct interrogation of PTP activity and substrate specificity. The stereospecificity of this interaction, with the L-enantiomer being the active form, provides a robust internal control for experiments.

While O-Phospho-DL-tyrosine itself lacks the specificity and potency required for therapeutic applications, it serves as an essential scaffold and starting point for the design of more sophisticated PTP inhibitors. By understanding the detailed kinetics and structural basis of its interaction with the PTP active site, researchers can develop novel compounds with improved affinity, selectivity, and cell permeability. The continued use of O-Phospho-DL-tyrosine in biochemical and cellular assays will undoubtedly contribute to the development of next-generation therapeutics targeting the PTP family of enzymes.

References

  • Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Fantin, V. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Swarup, G., & Subrahmanyam, G. (1998).
  • Zhang, Z. Y. (2017). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. Methods in molecular biology (Clifton, N.J.), 1551, 139–153.
  • Barford, D., Flint, A. J., & Tonks, N. K. (1994).
  • Bollu, V., & Garlapati, V. K. (2014). Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Current molecular medicine, 14(8), 1016–1026.
  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
  • ResearchGate. (n.d.). Lineweaver-Burk plots for the inhibition of compounds (5, 6, 9, and 10)... [Image]. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Puius, Y. A., Zhao, Y., Sullivan, M., Lawrence, D. S., Almo, S. C., & Zhang, Z. Y. (1997). Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: a paradigm for inhibitor design.
  • Dixon, M. (1953). The determination of enzyme inhibitor constants. The Biochemical journal, 55(1), 170–171.
  • Wikipedia. (2023, December 13). Protein tyrosine phosphatase. In Wikipedia. [Link]

  • Stanford, S. M., & Bottini, N. (2014). Targeting tyrosine phosphatases: time to end the stigma. Trends in pharmacological sciences, 35(9), 450–462.
  • Krishnan, N., Koveal, D., Miller, D. H., Xue, B., Akshinthala, S. D., Kragelj, J., ... & Gaponenko, V. (2014). Allosteric regulation of the tyrosine phosphatase PTP1B by a protein–protein interaction. The FEBS journal, 281(16), 3647-3663.
  • Singh, P., Kumar, A., & Sharma, P. (2022).
  • Beg, A. M., & Bertozzi, C. R. (2022).
  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42, 209–234.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • ResearchGate. (n.d.). Dixon plot to determine the inhibition constant (Ki) value of isolated... [Image]. Retrieved from [Link]

  • Parker, J. C., & Ivey, C. L. (1998). Phosphotyrosine phosphatase and tyrosine kinase inhibition modulate airway pressure-induced lung injury. Journal of applied physiology (Bethesda, Md. : 1985), 85(5), 1753–1759.
  • Hellmuth, K., Grosskopf, S., Lum, C. T., Würtele, M., Röder, N., von Kries, J. P., ... & Böhmer, F. D. (2008). Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking.
  • Nakajima, H., Tsuruoka, H., & Kasai, K. (2003). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Journal of cellular physiology, 197(3), 383–393.
  • Cornish-Bowden, A. (1974). A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors. The Biochemical journal, 137(1), 143–144.
  • Li, S., Zhang, J., Lu, S., Huang, W., Geng, L., Shen, Q., ... & Chen, K. (2014).
  • Zabolotny, J. M., Bence-Hanulec, K. K., Stricker-Krongrad, A., Haj, F., Wang, Y., Minokoshi, Y., ... & Kahn, B. B. (2002). PTP1B-deficiency and insulin resistance: an update. Current diabetes reports, 2(3), 229–235.
  • GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]

  • RCSB PDB. (2023, September 27). 8U1E: Apo protein tyrosine phosphatase 1B (PTP1B) at high resolution (1.43 A) in space group P43212 with two distinctly ordered chains. [Link]

  • ResearchGate. (n.d.). Classification of Binding Site Conformations of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

  • SciSpace. (n.d.). A Simple Graphical Method for Determining the Inhibition Constants of Mixed, Uncompetitive and Non-Competitive Inhibitors. Retrieved from [Link]

  • ACS Publications. (2024, July 21). 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). [Link]

  • Wikipedia. (2023, November 28). Lineweaver–Burk plot. In Wikipedia. [Link]

  • RCSB PDB. (2023, September 27). 8U1E: Apo protein tyrosine phosphatase 1B (PTP1B) at high resolution (1.43 A) in space group P43212 with two distinctly ordered chains. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
  • ResearchGate. (n.d.). Inhibition of EGFR Signaling by Tyrosine Kinase Inhibitors and... [Image]. Retrieved from [Link]

  • Chen, C. T., Capri, J. R., Dang, C. V., Diehl, J. A., Drubin, D. G., Felsher, D. W., ... & Egeblad, M. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Clinical Cancer Research, 27(17), 4837-4852.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Haj, F. G., Verveer, P. J., Squire, A., Neel, B. G., & Bastiaens, P. I. (2002). Imaging sites of receptor dephosphorylation by PTP1B on the surface of the endoplasmic reticulum. Science, 295(5560), 1708-1711.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews. Molecular cell biology, 2(2), 127–137.
  • Hu, Z., Leet, D. E., Alles, M. C., & Lauffenburger, D. A. (2024). A Path to Persistence after EGFR Inhibition. Cancer research, 84(8), 1145–1147.

Sources

Exploratory

O-Phospho-DL-tyrosine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of O-Phospho-DL-tyrosine, a critical tool for researchers and professionals in drug development. Moving beyond a simple data sheet, this document delves into the fundamental pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of O-Phospho-DL-tyrosine, a critical tool for researchers and professionals in drug development. Moving beyond a simple data sheet, this document delves into the fundamental properties, biological significance, and practical applications of this phosphoamino acid, offering expert insights into its use in unraveling complex cellular signaling pathways.

Core Chemical Identity and Properties

O-Phospho-DL-tyrosine is a racemic mixture of the D and L enantiomers of O-phosphotyrosine. As a stable phosphate ester of the amino acid tyrosine, it serves as a crucial mimic and competitive substrate in the study of protein tyrosine phosphorylation, a post-translational modification fundamental to cellular regulation.[1][2]

Chemical Identifiers

Precise identification is paramount in scientific research. The following table summarizes the key chemical identifiers for O-Phospho-DL-tyrosine and its individual enantiomers.

IdentifierO-Phospho-DL-tyrosineO-Phospho-L-tyrosineO-Phospho-D-tyrosine
CAS Number 41863-47-2 [3][4][5]21820-51-9[6][7]108321-25-1
PubChem CID4589477[5]30819[8]40520294[9]
IUPAC Name2-amino-3-(4-phosphonooxyphenyl)propanoic acid[5](2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid[8](2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid[9]
Molecular FormulaC₉H₁₂NO₆P[3][5]C₉H₁₂NO₆P[6][7]C₉H₁₂NO₆P[9]
Molecular Weight261.17 g/mol [5][7]261.17 g/mol [6][7]261.17 g/mol [9]
InChIKeyDCWXELXMIBXGTH-UHFFFAOYSA-N[5]DCWXELXMIBXGTH-QMMMGPOBSA-N[6][10]DCWXELXMIBXGTH-MRVPVSSYSA-N[9]
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O[5]NC(O)=O[10]C1=CC(=CC=C1CN)OP(=O)(O)O[9]
ChEBI IDCHEBI:74956[5]CHEBI:37788[8]CHEBI:74959[9]
Physicochemical Properties
PropertyValueSource
Physical StateWhite to off-white powder/solid[1][7]
Melting Point225-227 °C[7][10]
SolubilitySoluble in aqueous acid and water (with sonication), and PBS (pH 7.2) at 10 mg/ml.[2][6][10]
Storage Temperature-20°C[6][10]

The Central Role in Cellular Signaling: Tyrosine Phosphorylation

In eukaryotic cells, the reversible phosphorylation of tyrosine residues on proteins is a critical molecular switch that governs a vast array of cellular processes, including growth, differentiation, metabolism, and motility.[2] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2]

  • Protein Tyrosine Kinases (PTKs): These enzymes catalyze the transfer of a phosphate group from ATP to the hydroxyl group of a tyrosine residue.[2]

  • Protein Tyrosine Phosphatases (PTPs): These enzymes reverse this process by removing the phosphate group.[2]

O-Phospho-DL-tyrosine, as a stable analog of phosphorylated tyrosine, is an invaluable tool for studying these processes. It can act as a competitive inhibitor or a substrate for PTPs, allowing researchers to probe their activity and biological functions.[11]

Signal_Transduction Figure 1: The Dynamic Equilibrium of Tyrosine Phosphorylation cluster_kinase Kinase Activity cluster_phosphatase Phosphatase Activity ATP ATP ADP ADP ATP->ADP Protein_Tyr Protein-Tyrosine Protein_P_Tyr Protein-Phospho-Tyrosine Protein_Tyr->Protein_P_Tyr Phosphorylation Protein_P_Tyr->Protein_Tyr Dephosphorylation Pi Pi Protein_P_Tyr->Pi PTK Protein Tyrosine Kinase (PTK) PTP Protein Tyrosine Phosphatase (PTP) PTP_Assay_Workflow Figure 2: General Workflow for a Cell-Based PTP Activity Assay start Start: Culture Cells to Desired Confluency treatment Treat cells with O-Phospho-DL-tyrosine (and appropriate controls) start->treatment lysis Lyse cells to extract proteins treatment->lysis quantification Quantify total protein concentration (e.g., BCA assay) lysis->quantification western_blot Perform Western Blotting quantification->western_blot probing Probe with anti-phosphotyrosine antibody and loading control antibody western_blot->probing detection Detect and quantify band intensity probing->detection analysis Analyze changes in global tyrosine phosphorylation detection->analysis end Conclusion analysis->end

Sources

Foundational

The Phosphotyrosine Revolution: From Serendipity to Synthetic Precision

The following technical guide details the discovery, chemical evolution, and experimental application of phosphotyrosine and its synthetic derivatives. Content Type: Technical Whitepaper & Experimental Guide Audience: Se...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and experimental application of phosphotyrosine and its synthetic derivatives.

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Biochemists, Medicinal Chemists, and Proteomics Researchers

Introduction: The Third Phosphoamino Acid

Before 1979, the "central dogma" of protein phosphorylation was limited to Serine and Threonine. The discovery of Phosphotyrosine (pTyr) did not just add a third amino acid to the list; it unveiled the high-speed communication network of metazoan cells—the regulatory language of growth factors and oncogenes.

While pTyr constitutes less than 0.05% of the total cellular phosphoproteome, it controls critical checkpoints in cell proliferation. This rarity, combined with the chemical lability of the O-P bond, necessitated the development of phosphotyrosine derivatives —synthetic analogs designed to resist hydrolysis, trap enzymes, or activate signaling on demand.

This guide bridges the historical discovery with the modern chemical biology toolkit used to study and target pTyr signaling.

The Discovery: A Triumph of "Old Buffers" (1979)

The identification of pTyr is a classic case of experimental serendipity backed by rigorous validation.

The Hunter & Sefton Experiment

In 1979, Tony Hunter at the Salk Institute was studying the Polyoma virus middle T antigen. When characterizing its kinase activity, he expected to find phosphothreonine (pThr). However, the radioactive spot on his thin-layer chromatography (TLC) plate did not migrate with pThr or pSer standards.

  • The Critical Variable: Hunter used an "old" electrophoresis buffer (pH 1.9) that had been reused multiple times. The slight evaporation and pH shift caused pTyr to separate from pThr. In fresh buffer, they co-migrated, hiding pTyr from previous researchers.

Visualization: The Hunter Separation Logic

The following diagram reconstructs the logic of the 2D separation that revealed pTyr.

HunterDiscovery Sample 32P-Labeled Hydrolysate Dim1 Dimension 1: Electrophoresis (pH 1.9) Sample->Dim1 Dim2 Dimension 2: Chromatography Dim1->Dim2 Result_Fresh Fresh Buffer Result: pTyr & pThr Co-migrate (Hidden Signal) Dim2->Result_Fresh Standard Protocol Result_Old Old Buffer Result: pTyr Separates from pThr (Discovery) Dim2->Result_Old pH Drift (Serendipity)

Figure 1: The serendipitous separation logic. In standard buffers, pTyr and pThr overlap. Buffer aging altered the pH slightly, resolving the pTyr spot.

Chemical Biology of Phosphotyrosine Derivatives

Natural pTyr is chemically labile. The phosphate ester bond is susceptible to rapid hydrolysis by Protein Tyrosine Phosphatases (PTPs) and chemical instability at low pH. To study pTyr signaling without rapid degradation, or to inhibit SH2 domains, researchers rely on synthetic derivatives.

The Stability Problem & The Phosphonate Solution

The primary challenge in pTyr mimetics is replacing the labile P-O-C linkage with a stable P-C-C linkage while maintaining the electrostatic profile required for binding.

Derivative ClassChemical ModificationKey PropertyApplication
Pmp Phosphonomethyl phenylalanineReplaces O with CH₂ (P-C bond).[1]Non-hydrolyzable. Stable against PTPs.
F₂Pmp Difluorophosphonomethyl phenylalanineReplaces O with CF₂.pKa Mimic. The fluorines lower the pKa of the phosphate, matching natural pTyr (~1.0 & 6.0).
Caged pTyr o-nitrobenzyl ester at PhosphatePhotolabile protecting group.Temporal Control. UV light releases active pTyr in live cells.
Sulfonyl Sulfonyl-benzoyl replacementReplaces Phosphate with Sulfonate.Drug Design. Neutral isostere, better membrane permeability.
F₂Pmp: The Gold Standard

F₂Pmp is the most critical derivative for high-fidelity research.

  • Why Pmp fails: The methylene group in Pmp raises the pKa of the phosphonate group (pKa2 ~ 7.1), making it mono-anionic at physiological pH. Natural pTyr is di-anionic.

  • Why F₂Pmp works: The electron-withdrawing fluorine atoms lower the pKa2 to ~5.5, restoring the di-anionic state essential for high-affinity binding to SH2 domains.

Visualization: Structural Evolution of pTyr Mimetics

pTyrDerivatives Natural Natural Phosphotyrosine (pTyr) [P-O-C Bond] Labile, Di-anionic Problem Problem: Rapid Hydrolysis by PTPs Natural->Problem Pmp Pmp Analog [P-CH2-C Bond] Stable but Mono-anionic (High pKa) Problem->Pmp Replace O with CH2 F2Pmp F2Pmp Analog [P-CF2-C Bond] Stable AND Di-anionic (Correct pKa) Pmp->F2Pmp Fluorination (pKa correction) Application Applications: SH2 Inhibitors, PTP Trapping, Peptidomimetics F2Pmp->Application

Figure 2: The chemical evolution from natural pTyr to the hydrolysis-resistant, electrostatically accurate F2Pmp analog.

Experimental Protocols

Protocol A: Genetic Encoding of Non-Hydrolyzable Analogs

A cutting-edge method to incorporate F₂Pmp or Pmp directly into proteins in live cells, bypassing the need for in vitro synthesis.

Principle: An orthogonal tRNA/tRNA-synthetase pair is evolved to recognize a non-hydrolyzable pTyr analog (e.g., p-carboxymethyl-L-phenylalanine, CMF, or Pmp) and incorporate it in response to a specific codon (often the Amber stop codon, UAG).

Workflow Steps:

  • Plasmid Construction:

    • Plasmid 1: Contains the Gene of Interest (GOI) with a TAG (Amber) mutation at the desired phosphorylation site (e.g., STAT1-Y701TAG).

    • Plasmid 2: Encodes the orthogonal tRNA (M.jannaschii tRNA_Tyr) and the evolved Aminoacyl-tRNA Synthetase (aaRS) specific for the analog.

  • Cell Culture & Transfection:

    • Culture HEK293T cells in DMEM + 10% FBS.

    • Co-transfect Plasmids 1 & 2 using Lipofectamine 3000.

  • Analog Feeding:

    • 4 hours post-transfection, replace media with fresh media containing 1 mM non-hydrolyzable analog (e.g., CMF or Pmp-ethyl ester for permeability).

    • Note: Some analogs require esterification to cross the cell membrane; cellular esterases will cleave the protecting group inside.

  • Expression & Harvest:

    • Incubate for 24-48 hours.

    • Lyse cells in RIPA buffer.

  • Validation:

    • Perform Western Blot using anti-pTyr antibodies (4G10).

    • Control: Without the analog in the media, the protein should be truncated at the TAG site and not detected at full length.

Protocol B: pTyr Enrichment & Western Blotting (The Standard)

The foundational method for detecting pTyr signaling events using the 4G10 antibody.

Reagents:

  • Lysis Buffer: Modified RIPA (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA).

  • Phosphatase Inhibitors (CRITICAL): 1 mM Sodium Orthovanadate (Na₃VO₄), 10 mM Sodium Fluoride (NaF). Must be added fresh.

  • Primary Antibody: Clone 4G10 Platinum (Merck Millipore) or PY20.

Step-by-Step:

  • Lysate Preparation:

    • Stimulate cells (e.g., with EGF) for defined timepoints (0, 5, 15 min).

    • Wash with ice-cold PBS containing 1 mM Na₃VO₄ (prevents post-lysis dephosphorylation).

    • Lyse on ice. Clarify by centrifugation (14,000 x g, 15 min, 4°C).

  • Immunoprecipitation (Enrichment):

    • Why: pTyr proteins are low abundance. Direct blotting often fails.

    • Incubate 1 mg lysate with 20 µL agarose-conjugated 4G10 antibody overnight at 4°C.

    • Wash beads 3x with Lysis Buffer.

    • Elute with 2x Laemmli Sample Buffer (boil 5 min).

  • Western Blot:

    • Run SDS-PAGE and transfer to PVDF (Nitrocellulose can have higher background for pTyr).

    • Blocking: Use 3% BSA in TBST. Do NOT use milk. Milk contains casein, a phosphoprotein that causes high background with anti-pTyr antibodies.

    • Incubate with 4G10 (1:1000) in 3% BSA/TBST overnight.

    • Detect with HRP-conjugated anti-mouse IgG.

Therapeutic Implications: SH2 Domain Inhibitors

The discovery of pTyr led directly to the concept of SH2 domain inhibitors . Since SH2 domains "read" pTyr codes to assemble signaling complexes, blocking this interaction stops the signal.

  • Peptidomimetics: Early drugs were short peptides containing F₂Pmp. They had high affinity but poor bioavailability (charged phosphate mimics don't cross membranes).

  • PROTACs: Modern strategy uses pTyr-mimetics as the "warhead" to recruit an E3 ligase to a pTyr-binding protein, causing its degradation rather than just inhibition.[2]

Visualization: The pTyr Enrichment Workflow

EnrichmentWorkflow Cells EGF-Stimulated Cells Lysis Lysis + Na3VO4 (Preserve pTyr) Cells->Lysis IP IP with 4G10 Ab (Enrichment) Lysis->IP Wash Stringent Wash (Remove non-specifics) IP->Wash Elute Elution & SDS-PAGE Wash->Elute Detect Western Blot / Mass Spec Elute->Detect

Figure 3: Standard workflow for phosphotyrosine enrichment. The inclusion of phosphatase inhibitors (Na3VO4) at the lysis step is the single most critical factor.

References

  • Hunter, T., & Sefton, B. M. (1980). Transforming gene product of Rous sarcoma virus phosphorylates tyrosine. Proceedings of the National Academy of Sciences, 77(3), 1311–1315. Link

  • Burke, T. R., Jr., et al. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic.[3] Current Topics in Medicinal Chemistry, 6(14), 1465–1471.[3] Link

  • Machida, K., & Mayer, B. J. (2005). The SH2 domain: versatile signaling module and pharmaceutical target. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1747(1), 1–25. Link

  • Rothman, D. M., et al. (2005). Caged phosphoproteins.[4] Journal of the American Chemical Society, 127(3), 846–847.[4] Link

  • Kaneko, T., et al. (2012). Superbinder SH2 domains act as antagonists of cell signaling. Science Signaling, 5(254), ra90. Link

  • Hoppmann, C., & Wang, L. (2017). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Methods in Molecular Biology, 1582, 13-26. Link

Sources

Exploratory

understanding the racemic mixture of O-Phospho-DL-tyrosine

Executive Summary O-Phospho-DL-tyrosine is a non-proteinogenic, phosphorylated amino acid derivative comprising a racemic (50:50) mixture of the biologically active L-enantiomer and the enzymatically inert D-enantiomer....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Phospho-DL-tyrosine is a non-proteinogenic, phosphorylated amino acid derivative comprising a racemic (50:50) mixture of the biologically active L-enantiomer and the enzymatically inert D-enantiomer. While the pure L-isomer (O-Phospho-L-tyrosine) is the physiological substrate for Protein Tyrosine Phosphatases (PTPs), the racemic DL-mixture serves as a critical, cost-effective reagent in biochemical research. It functions primarily as a broad-spectrum phosphatase inhibitor in cell lysis applications, a chemical standard in mass spectrometry, and a tool for investigating stereospecificity in enzymatic assays.

This guide provides a comprehensive technical analysis of O-Phospho-DL-tyrosine, detailing its chemical synthesis, physicochemical properties, and validated protocols for its application in drug development and signal transduction research.

Part 1: Chemical Identity & Physicochemical Properties

Chemical Structure and Chirality

O-Phospho-DL-tyrosine consists of a tyrosine backbone phosphorylated at the phenolic hydroxyl group (position 4'). As a racemate, it contains equal molar amounts of:

  • O-Phospho-L-tyrosine: The natural enantiomer recognized by eukaryotic signaling machinery (SH2 domains, PTB domains, and PTP active sites).

  • O-Phospho-D-tyrosine: The non-natural enantiomer, which generally exhibits resistance to enzymatic hydrolysis, making it a valuable negative control for stereospecificity studies.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name O-Phospho-DL-tyrosine; DL-Tyrosine dihydrogen phosphate
Molecular Formula C₉H₁₂NO₆P
Molecular Weight 261.17 g/mol
CAS Number (L-isomer) 21820-51-9 (Reference for active component)
PubChem CID 4589477 (DL-mixture)
Solubility Soluble in water (pH > 7), 2M HCl, and 4M NH₄OH. Slightly soluble in ethanol.
pKa Values <2 (Phosphate 1), 2.4 (-COOH), 5.8 (Phosphate 2), 9.4 (-NH₂)
Stability Hydrolytically stable at neutral pH; susceptible to acid hydrolysis at high temperatures.
Stability and Storage

Unlike phosphoserine or phosphothreonine, the phosphate ester bond in phosphotyrosine is relatively stable under basic conditions but labile in strong acids.

  • Storage: Store powder at -20°C.

  • Solution Stability: Aqueous solutions (pH 7.5) are stable for <24 hours at 4°C due to potential spontaneous hydrolysis or microbial degradation. Aliquot and freeze at -80°C for long-term storage.

Part 2: Synthesis & Production

The synthesis of O-Phospho-DL-tyrosine is typically achieved via the chemical phosphorylation of DL-Tyrosine using phosphorus oxychloride (


) or phosphoramidite chemistry. The chemical route is preferred over enzymatic synthesis for the DL-mixture to ensure a precise 1:1 racemic ratio.
Protocol: Chemical Phosphorylation (POCl₃ Method)

Note: This protocol describes the phosphorylation of the phenolic hydroxyl group while protecting the amine and carboxyl groups.

Reagents:

  • DL-Tyrosine[1]

  • Phosphorus Oxychloride (

    
    )[2]
    
  • Pyridine (Solvent/Base)

  • Water (Hydrolysis)

Workflow Diagram (Graphviz):

SynthesisWorkflow Start DL-Tyrosine Starting Material Step1 Step 1: N-Protection (Optional) (e.g., Boc/Fmoc protection) Start->Step1 Prepare reactive groups Step2 Step 2: Phosphorylation Reagent: POCl3 in Pyridine Temp: 0°C to RT Step1->Step2 Electrophilic attack on -OH Step3 Step 3: Hydrolysis Quench with H2O to form phosphate ester Step2->Step3 Form P-O bond Step4 Step 4: Deprotection & Purification Acid hydrolysis / Crystallization Step3->Step4 Remove protecting groups End Final Product: O-Phospho-DL-tyrosine Step4->End Yield ~70-80%

Caption: Chemical synthesis workflow for O-Phospho-DL-tyrosine via phosphorus oxychloride phosphorylation.

Causality & Logic:

  • Solvent Choice: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction with

    
    .
    
  • Temperature Control: The reaction is initiated at 0°C to prevent poly-phosphorylation or attack on the amino group (if unprotected), though specific N-protection (e.g., Boc) yields higher purity.

  • Hydrolysis: The intermediate phosphodichloridate must be hydrolyzed with water to yield the final phosphate monoester.

Part 3: Biological Applications & Mechanisms

Protein Tyrosine Phosphatase (PTP) Inhibition

The primary application of O-Phospho-DL-tyrosine in drug discovery is as a competitive inhibitor or "trap" for PTPs.

  • Mechanism: PTPs (e.g., PTP1B, SHP2) possess a deep catalytic cleft containing a conserved Cysteine residue. The phosphate group of O-Phospho-L-tyrosine binds to this active site.

  • Racemic Utility: In bulk lysis buffers (e.g., for Western Blotting), the stereochemistry is less critical than total phosphate concentration. The DL-mixture provides a high concentration of phosphate mimic at a lower cost than pure L-isomer. The L-fraction inhibits the enzyme, while the D-fraction remains inert but does not interfere.

Diagram: PTP Inhibition Mechanism

PTPInhibition PTP PTP Enzyme (Active Site: Cys-215) Substrate Phosphorylated Protein (pTyr Residue) Substrate->PTP Natural Binding Inhibitor O-Phospho-L-tyrosine (From DL-Mix) Inhibitor->PTP Competitive Binding (Blocks Active Site) Inert O-Phospho-D-tyrosine (From DL-Mix) Inert->PTP No Binding (Steric mismatch)

Caption: Competitive inhibition of PTPs by the L-enantiomer within the DL-mixture. The D-enantiomer is sterically excluded.

Use as an Analytical Standard

In LC-MS/MS proteomics, O-Phospho-DL-tyrosine is used to optimize ionization parameters for phosphopeptides.

  • Self-Validating Logic: Using the DL-mixture allows for the potential separation of enantiomers if a chiral column is used, validating the column's resolving power. On achiral C18 columns, it elutes as a single peak, serving as a retention time standard for free phosphotyrosine.

Part 4: Experimental Protocols

Preparation of 100 mM Stock Solution (PTP Inhibitor Cocktail Component)

This stock is essential for preserving the phosphorylation state of proteins during cell lysis.

Reagents:

  • O-Phospho-DL-tyrosine (Powder)[3]

  • Milli-Q Water

  • 1N NaOH (for pH adjustment)

Procedure:

  • Weighing: Weigh 261.2 mg of O-Phospho-DL-tyrosine.

  • Dissolution: Add 8 mL of Milli-Q water. The powder may not dissolve immediately due to the acidic nature of the free acid.

  • pH Adjustment (Critical Step): Slowly add 1N NaOH dropwise while monitoring with a pH meter.

    • Causality: The phosphate group has pKa values near 1 and 6. Raising the pH to ~7.5 ensures full deprotonation and solubility.

    • Target: pH 7.4 - 7.6.

  • Volume Adjustment: Adjust final volume to 10 mL with water.

  • Filtration: Sterilize using a 0.22 µm PES filter.

  • Storage: Aliquot (1 mL) and store at -20°C. Stable for 6 months.

Phosphatase Inhibition Assay (Validation Control)

To verify the activity of the DL-mixture against a specific PTP (e.g., PTP1B).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.

  • Enzyme: Recombinant PTP1B (10 nM final).

  • Inhibitor: Prepare serial dilutions of O-Phospho-DL-tyrosine (0, 10, 50, 100, 500 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 min at 37°C.

    • Add Substrate (pNPP) to initiate.

    • Measure Absorbance at 405 nm (formation of p-nitrophenol) over 20 mins.

  • Analysis: Plot velocity vs. [Inhibitor]. Calculate IC50.

    • Note: The IC50 of the DL-mixture will be approximately 2x that of pure O-Phospho-L-tyrosine, assuming the D-isomer is inert.

References

  • Hunter, T. (1982).[4] "Phosphotyrosine - a new protein modification."[4] Trends in Biochemical Sciences.

  • Alewood, P. F., et al. (1983). "A Simple Preparation of O-Phospho-L-tyrosine." Synthesis.

  • BenchChem. (2025).[5] "An In-depth Technical Guide to the Interaction of O-phospho-D-tyrosine with Cellular Components."

  • Sigma-Aldrich. "Product Information: O-Phospho-L-tyrosine."

  • Cayman Chemical. "O-Phospho-L-Tyrosine Product Description & CAS Data."

  • Li, S., et al. (2014). "The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B." PLOS ONE.

  • Perich, J. W. (1991).[6] "Synthesis of O-phosphotyrosine-containing peptides." Methods in Enzymology.

Sources

Protocols & Analytical Methods

Method

preparation of O-Phospho-DL-tyrosine stock solution for cell culture

An In-Depth Guide to the Preparation and Application of O-Phospho-DL-tyrosine Stock Solutions for Cell Culture Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation and Application of O-Phospho-DL-tyrosine Stock Solutions for Cell Culture

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of O-Phospho-DL-tyrosine stock solutions for use in cell culture. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind the protocol, ensuring both reproducibility and a deeper understanding of the critical role this reagent plays in modern biological research.

Introduction: The Significance of Phosphotyrosine in Cellular Signaling

Tyrosine phosphorylation is a cornerstone of intracellular signal transduction, acting as a dynamic molecular switch that governs a vast array of cellular processes, including growth, differentiation, metabolism, and motility. This reversible post-translational modification is orchestrated by the antagonistic actions of protein tyrosine kinases (PTKs), which add a phosphate group to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. Dysregulation of this delicate balance is a hallmark of numerous diseases, most notably cancer, making the study of tyrosine phosphorylation pathways a critical endeavor in drug discovery and development.[1]

L-tyrosine, the precursor amino acid, presents a significant logistical challenge in cell culture due to its extremely low solubility at neutral pH (less than 0.5 g/L).[2][3] This necessitates the use of high or low pH stock solutions, which can introduce pH shocks to the culture medium and complicate experimental design.[2][3] O-Phospho-tyrosine, particularly in its salt forms, elegantly circumvents this issue. The addition of the phosphate group dramatically increases its aqueous solubility, allowing for the preparation of highly concentrated, pH-neutral stock solutions. For instance, the solubility of phospho-L-tyrosine disodium salt in water has been evaluated at 53 g/L, over 100 times higher than that of L-tyrosine.[4] This makes O-Phospho-DL-tyrosine an invaluable reagent for reliably studying phosphotyrosine-dependent signaling events in a controlled in vitro environment.[1][5]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its proper handling and use. O-Phospho-DL-tyrosine is typically supplied as a stable, white to off-white crystalline powder.[1][6]

PropertyValueSource(s)
Molecular Formula C₉H₁₂NO₆P[1][5]
Molecular Weight 261.17 g/mol [1][5][6]
Appearance White to off-white powder[1][6]
Solubility (O-Phospho-L-tyrosine) Soluble in aqueous solutions, particularly at neutral pH. The disodium salt is highly soluble (53 g/L in water). Slightly soluble in water with sonication. Soluble in 4 M NH₄OH (50 mg/ml).[4][5]
Storage (Powder) 0 - 8 °C or -20°C, dry and sealed.[1][5]
Storage (Solution) Store at -20°C. Stable for months.[4][6]

The Rationale: Why Use O-Phospho-DL-tyrosine?

The primary utility of exogenous O-Phospho-tyrosine in cell culture is to act as a competitive substrate or modulator for enzymes involved in phosphorylation signaling.

  • PTP Substrate and Modulator: O-Phospho-tyrosine can serve as a substrate for a wide range of PTPs.[7] Its addition to cell culture media can increase total cellular PTP activity, leading to the dephosphorylation of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[7] This makes it a valuable tool for investigating the downstream consequences of PTP activation.

  • Investigating Kinase Inhibition: While not a direct kinase inhibitor, by activating PTPs, O-Phospho-tyrosine can indirectly lead to a decrease in the overall tyrosine phosphorylation state of cellular proteins, mimicking the effect of certain kinase inhibitors.[7]

  • Negative Controls in Stereospecificity Studies: The DL-racemic mixture contains both the biologically active L-enantiomer and the D-enantiomer. O-phospho-D-tyrosine serves as an excellent negative control to demonstrate the stereospecificity of interactions within phosphotyrosine signaling pathways.[8][9]

  • Enhanced Stability and Solubility: As discussed, its superior solubility and stability in neutral pH solutions compared to L-tyrosine simplifies media and feed preparation in fed-batch processes, particularly in biopharmaceutical production using CHO cells.[2][4]

Experimental Protocol: Preparation of a 100 mM O-Phospho-DL-tyrosine Stock Solution

This protocol details the preparation of a 100 mL, 100 mM sterile stock solution. All steps should be performed in a laminar flow hood to ensure sterility.

Required Materials
  • O-Phospho-DL-tyrosine (MW: 261.17 g/mol )

  • Cell culture-grade sterile water or Phosphate-Buffered Saline (PBS)

  • Sterile 100 mL and 250 mL graduated cylinders or volumetric flasks

  • Sterile 250 mL beaker or bottle

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a sterile probe

  • Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter or bottle-top filtration unit

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes for aliquoting

  • Pipettes and sterile tips

Step-by-Step Methodology
  • Calculation: To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.1 L x 261.17 g/mol = 2.6117 g

  • Weighing: Accurately weigh 2.61 g of O-Phospho-DL-tyrosine powder and transfer it to the sterile 250 mL beaker or bottle.

  • Dissolution:

    • Add approximately 80 mL of sterile water or PBS to the vessel containing the powder.

    • Add the sterile magnetic stir bar and place the vessel on a stir plate.

    • Stir until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but is often not required for the phosphorylated form.[5][10]

  • pH Adjustment (Critical Step):

    • Aseptically introduce the calibrated pH meter probe into the solution.

    • Measure the pH. Adjust the pH to a range of 7.2 - 7.4, which is optimal for most cell culture applications.

    • If the pH is low, add sterile 0.1 M NaOH dropwise while stirring. If the pH is high, add sterile 0.1 M HCl dropwise. Be patient during this step to avoid overshooting the target pH.

  • Final Volume Adjustment:

    • Once the pH is stabilized within the target range, carefully transfer the solution to a 100 mL sterile graduated cylinder or volumetric flask.

    • Add sterile water or PBS to bring the final volume to exactly 100 mL.

    • Transfer the solution back to a sterile bottle for filtration.

  • Sterilization:

    • Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter, or use a bottle-top filtration unit.

    • Filter the solution into a sterile final container. Filter sterilization is mandatory as autoclaving can lead to the degradation of the phosphate group.[11]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the reagent name, concentration (100 mM), preparation date, and your initials.

    • Store the aliquots at -20°C. The solution is stable for at least six months when stored properly.[4][6] Avoid repeated freeze-thaw cycles.

Visualization of Key Processes

Workflow for Stock Solution Preparation

The following diagram illustrates the sequential workflow for preparing the O-Phospho-DL-tyrosine stock solution.

G cluster_prep Preparation cluster_sterile Sterilization & Storage A 1. Calculate & Weigh 2.61 g O-Phospho-DL-tyrosine B 2. Dissolve in ~80 mL Sterile Water/PBS A->B Add powder to solvent C 3. Adjust pH to 7.2 - 7.4 B->C Stir until dissolved D 4. Final Volume Bring to 100 mL C->D Use 0.1M NaOH/HCl E 5. Sterile Filter (0.22 µm filter) D->E Transfer to filter unit F 6. Aliquot into sterile single-use tubes E->F Aseptic technique G 7. Store at -20°C F->G Label clearly

Caption: Workflow for O-Phospho-DL-tyrosine stock solution preparation.

Role in a Simplified Signaling Pathway

This diagram shows the central role of tyrosine phosphorylation, which is studied using O-Phospho-DL-tyrosine.

G cluster_pathway Tyrosine Phosphorylation Signaling Kinase Protein Tyrosine Kinase (PTK) Substrate_P Phosphorylated Substrate (Active) Kinase->Substrate_P Phosphorylates ADP ADP Kinase->ADP Phosphatase Protein Tyrosine Phosphatase (PTP) Substrate_U Substrate Protein (Inactive) Phosphatase->Substrate_U Pi Pi Phosphatase->Pi Substrate_P->Substrate_U Dephosphorylates Signal_Out Downstream Cellular Response Substrate_P->Signal_Out pTyr O-Phospho-tyrosine (Exogenous) pTyr->Phosphatase Activates/ Competes Signal_In Upstream Signal Signal_In->Kinase ATP ATP ATP->Kinase

Caption: Role of PTKs, PTPs, and exogenous O-Phospho-tyrosine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in stock solution after thawing Incorrect final pH; concentration too high; repeated freeze-thaw cycles.Ensure final pH is between 7.2-7.4. Prepare a fresh stock solution. Always use single-use aliquots.
Contamination of cell culture after addition Breach in sterile technique during preparation or handling.Prepare a new stock solution using strict aseptic technique. Always work in a laminar flow hood.
Inconsistent experimental results Degradation of the stock solution; inaccurate concentration.Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. Re-verify initial calculations and weighing.
pH of cell culture medium changes significantly Stock solution was not pH-adjusted correctly.Remake the stock solution, paying careful attention to the pH adjustment step. Ensure the final pH is stable before filtration.

References

  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. [Link]

  • Mishra, S., et al. (1995). O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases. Cancer Letters, 97(1), 95-101. [Link]

  • Plos One. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. [Link]

  • Swarup, G., et al. (1983). Purification of a specific reversible tyrosine-O-phosphate phosphatase. Journal of Biological Chemistry, 258(7), 4275-4279. [Link]

  • Martensen, T. M. (1982). Phosphotyrosine in proteins. Stability and quantification. Journal of Biological Chemistry, 257(16), 9648-9652. [Link]

  • Frederick National Laboratory for Cancer Research. Preparation and Sterilization of Solutions SOP 12187. [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of O-Phospho-DL-tyrosine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of O-Phospho-DL-tyrosine in Cellular Signaling O-Phospho-DL-tyrosine, the phosphorylated form of the amino acid tyrosine, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of O-Phospho-DL-tyrosine in Cellular Signaling

O-Phospho-DL-tyrosine, the phosphorylated form of the amino acid tyrosine, is a cornerstone of cellular communication and regulation.[1][2] The reversible phosphorylation of tyrosine residues on proteins, catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), acts as a molecular switch that governs a vast array of cellular processes.[2] These processes include cell growth, differentiation, migration, and metabolism.[1][3] Consequently, aberrant tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer, making the enzymes involved prime targets for therapeutic intervention.[4][5]

The availability of synthetic O-Phospho-DL-tyrosine and its derivatives is therefore of paramount importance for researchers in both academia and the pharmaceutical industry.[6] These molecules are indispensable tools for a variety of applications, including:

  • Biochemical and Enzymatic Assays: Serving as substrates or inhibitors to study the kinetics and mechanisms of PTKs and PTPs.[7]

  • Drug Discovery: Acting as scaffolds or building blocks for the development of novel kinase inhibitors.[6]

  • Antibody Production and Purification: Used as haptens to generate phosphotyrosine-specific antibodies and in affinity chromatography for the purification of immunoglobulins (IgG).[8]

  • Structural Biology: Incorporation into peptides and proteins for crystallization and structural studies to elucidate the molecular basis of phosphorylation-dependent interactions.

This comprehensive guide provides detailed protocols and insights into the principal methods for the laboratory synthesis of O-Phospho-DL-tyrosine, empowering researchers to produce this critical reagent with high purity and yield.

Strategic Considerations in O-Phospho-DL-tyrosine Synthesis

The synthesis of O-Phospho-DL-tyrosine presents a unique set of challenges primarily due to the multifunctional nature of the starting material, DL-tyrosine. The presence of a primary amino group, a carboxylic acid, and a phenolic hydroxyl group necessitates a carefully orchestrated strategy of protection and deprotection to achieve selective phosphorylation of the hydroxyl group.

A generalized workflow for the synthesis of O-Phospho-DL-tyrosine can be visualized as follows:

G Start DL-Tyrosine Protect_N Protect Amino Group (e.g., Boc, Fmoc) Start->Protect_N Protect_C Protect Carboxyl Group (e.g., Esterification) Protect_N->Protect_C Phosphorylation Phosphorylation of Phenolic Hydroxyl Protect_C->Phosphorylation Deprotection Simultaneous or Sequential Deprotection Phosphorylation->Deprotection Purification Purification (e.g., Chromatography, Recrystallization) Deprotection->Purification End O-Phospho-DL-tyrosine Purification->End

Figure 1: Generalized workflow for O-Phospho-DL-tyrosine synthesis.

The choice of protecting groups is critical and depends on the chosen phosphorylation method and the desired final product.[9][10] Orthogonal protection schemes, where protecting groups can be removed under different conditions, offer the most flexibility.[10]

Protecting GroupTarget FunctionalityCommon Reagents for IntroductionConditions for Removal
Boc (tert-butyloxycarbonyl)Amino GroupDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
Fmoc (9-fluorenylmethyloxycarbonyl)Amino GroupFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)
Benzyl (Bzl) Carboxyl/Hydroxyl GroupBenzyl bromide, Benzyl alcoholHydrogenolysis (H₂, Pd/C)
Methyl/Ethyl Esters Carboxyl GroupMethanol/Ethanol, Acid catalystSaponification (base hydrolysis)
tert-Butyl (tBu) Carboxyl/Hydroxyl GroupIsobutylene, Acid catalystStrong acid (e.g., TFA)

Table 1: Common protecting groups in O-Phospho-DL-tyrosine synthesis.

Key Synthetic Methodologies

Several reliable methods have been established for the phosphorylation of tyrosine. The choice of method often depends on the scale of the synthesis, the availability of reagents, and the desired purity of the final product. Here, we detail two of the most robust and widely used approaches: the Phosphoramidite Method and the Phosphorohalidate Method.

The Phosphoramidite Method

This is arguably the most versatile and widely adopted method, particularly for the synthesis of phosphopeptides.[6][11] It involves a two-step process: phosphitylation of the hydroxyl group with a P(III) reagent (a phosphoramidite), followed by oxidation to the stable P(V) phosphate triester.[11]

Causality behind Experimental Choices:

  • Phosphoramidite Reagents: These P(III) compounds are favored due to their high reactivity in the presence of a weak acid activator, yet are stable enough for storage.[11] The bulky protecting groups on the phosphorus atom, such as di-tert-butyl or dibenzyl, prevent side reactions.

  • Activator: A weak acid, such as 1H-tetrazole or 5-(benzylthio)-1H-tetrazole (BTT), is required to protonate the nitrogen of the phosphoramidite, making it a better leaving group and activating the phosphorus for nucleophilic attack by the tyrosine hydroxyl group.[6]

  • Oxidation: The intermediate phosphite triester is unstable and must be oxidized to the corresponding phosphate triester. Common oxidizing agents include tert-butyl hydroperoxide (tBuOOH) or meta-chloroperoxybenzoic acid (mCPBA).[12]

G Start Protected Tyrosine Phosphitylation 1. Phosphoramidite, Activator (e.g., 1H-Tetrazole) Start->Phosphitylation Oxidation 2. Oxidizing Agent (e.g., tBuOOH) Phosphitylation->Oxidation Deprotection Deprotection Oxidation->Deprotection End O-Phospho-DL-tyrosine Deprotection->End

Figure 2: Workflow for the Phosphoramidite Method.

Detailed Protocol: Synthesis of O-Phospho-DL-tyrosine via the Phosphoramidite Method

This protocol describes the synthesis starting from N-Boc-DL-tyrosine methyl ester.

Materials:

  • N-Boc-DL-tyrosine methyl ester

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole (0.45 M in anhydrous acetonitrile)

  • tert-Butyl hydroperoxide (tBuOOH, 5.5 M in decane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation:

    • Dissolve N-Boc-DL-tyrosine methyl ester (1 equivalent) in anhydrous DCM.

    • Add dibenzyl N,N-diisopropylphosphoramidite (1.2 equivalents).

    • Add 1H-tetrazole solution (2.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add tBuOOH (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Purification of Protected Phosphotyrosine:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-O-(dibenzylphospho)-DL-tyrosine methyl ester.

  • Deprotection:

    • Boc and Methyl Ester Removal: Dissolve the purified product in a cleavage cocktail of TFA/DCM/TIS (e.g., 95:2.5:2.5 v/v/v) and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Benzyl Group Removal: Dissolve the residue in methanol and add 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Final Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude O-Phospho-DL-tyrosine can be purified by recrystallization or ion-exchange chromatography to yield the final product.

The Phosphorohalidate Method

This is a more direct approach that utilizes a P(V) phosphorylating agent, typically a phosphorochloridate, to form the phosphate triester in a single step.[6]

Causality behind Experimental Choices:

  • Phosphorochloridates: Reagents like dibenzyl or diethyl phosphorochloridate are commercially available and react directly with the phenolic hydroxyl group. However, they are less reactive than phosphoramidites, often requiring a base and sometimes a catalyst.[6]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to deprotonate the tyrosine hydroxyl group, increasing its nucleophilicity.

  • Catalyst: In some cases, a catalyst like 4-(dimethylamino)pyridine (DMAP) may be added to accelerate the reaction, particularly with less reactive phosphorochloridates.[6]

G Start Protected Tyrosine Phosphorylation Phosphorochloridate, Base (e.g., TEA, DMAP) Start->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection End O-Phospho-DL-tyrosine Deprotection->End

Figure 3: Workflow for the Phosphorohalidate Method.

Detailed Protocol: Synthesis of O-Phospho-DL-tyrosine via the Phosphorohalidate Method

This protocol describes the synthesis starting from N-Fmoc-DL-tyrosine.

Materials:

  • N-Fmoc-DL-tyrosine

  • Dibenzyl phosphorochloridate

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphorylation:

    • Dissolve N-Fmoc-DL-tyrosine (1 equivalent) in anhydrous DCM.

    • Add TEA (2.5 equivalents) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C.

    • Add dibenzyl phosphorochloridate (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up and Purification of Protected Phosphotyrosine:

    • Dilute the reaction with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-Fmoc-O-(dibenzylphospho)-DL-tyrosine.

  • Deprotection:

    • Fmoc Removal: Dissolve the purified product in a 20% solution of piperidine in DCM or DMF. Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting O-(dibenzylphospho)-DL-tyrosine can be precipitated with diethyl ether.

    • Benzyl Group Removal: Dissolve the Fmoc-deprotected intermediate in methanol/ethanol.

    • Add 10% Pd/C and stir under a hydrogen atmosphere overnight.

  • Final Purification:

    • Filter the catalyst through Celite.

    • Concentrate the filtrate to obtain the crude product.

    • Purify O-Phospho-DL-tyrosine by recrystallization from water/ethanol or by ion-exchange chromatography.

Characterization and Quality Control

Independent of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity.

Analytical TechniqueExpected Results for O-Phospho-DL-tyrosine
¹H NMR Characteristic aromatic proton signals shifted downfield compared to tyrosine. Appearance of signals corresponding to the phosphate group.
³¹P NMR A single peak in the phosphate region, confirming the presence of the phosphate group.
Mass Spectrometry (MS) Observation of the correct molecular ion peak corresponding to the molecular weight of O-Phospho-DL-tyrosine (261.17 g/mol ).[13]
HPLC A single major peak indicating high purity.

Table 2: Key analytical techniques for the characterization of O-Phospho-DL-tyrosine.

Conclusion

The laboratory synthesis of O-Phospho-DL-tyrosine is a well-established yet nuanced process that is fundamental to advancing our understanding of cell signaling and for the development of novel therapeutics. The phosphoramidite and phosphorohalidate methods presented here represent reliable and scalable approaches to obtain this vital research tool. By carefully selecting the appropriate protecting group strategy and reaction conditions, researchers can confidently synthesize high-purity O-Phospho-DL-tyrosine for their specific applications. The successful synthesis and rigorous characterization of this molecule will continue to empower discoveries in the fields of chemical biology, drug discovery, and molecular medicine.

References

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing.
  • Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosph
  • The Art of Phosphityl
  • Scheme 1. Synthesis of Phospho-Tyrosine Analogues.
  • Synthesis of Phosphopeptides. Thieme Chemistry.
  • Assays for tyrosine phosphoryl
  • Tyrosine phosphoryl
  • O-Phospho-L-Tyrosine (CAS 21820-51-9). Cayman Chemical.
  • O-Phospho-L-tyrosine (P9405)
  • Synthesis of O-phosphotyrosine-containing peptides. PubMed.
  • Phospho-L-tyrosine. PubChem - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Role of Tyrosine Phosphorylation in the Nervous System. Basic Neurochemistry - NCBI Bookshelf.
  • Amino Acid-Protecting Groups. SpringerLink.
  • Tyrosine phosphorylation: thirty years and counting. PMC - NIH.

Sources

Method

O-Phospho-DL-Tyrosine in Enzyme Kinetics: A Detailed Guide for Researchers

Introduction: The Critical Role of Protein Tyrosine Phosphatases and the Utility of O-Phospho-DL-Tyrosine In the intricate symphony of cellular signaling, the reversible phosphorylation of tyrosine residues on proteins s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protein Tyrosine Phosphatases and the Utility of O-Phospho-DL-Tyrosine

In the intricate symphony of cellular signaling, the reversible phosphorylation of tyrosine residues on proteins serves as a fundamental regulatory mechanism, governing processes from cell growth and differentiation to metabolism.[1] This dynamic equilibrium is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2][3] While PTKs catalyze the addition of phosphate groups, PTPs are responsible for their removal, thereby acting as critical negative regulators of signaling pathways.[3] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and metabolic disorders, making them compelling targets for therapeutic intervention.[4][5]

The study of PTP enzyme kinetics is paramount to understanding their biological function and for the discovery of novel inhibitors or activators.[4] This requires well-characterized substrates that enable reliable and reproducible measurement of their catalytic activity. O-Phospho-DL-tyrosine, a racemic mixture of the D- and L-enantiomers of phosphotyrosine, serves as an invaluable tool in this endeavor. While the naturally occurring substrate for most PTPs is the L-isomer (O-Phospho-L-tyrosine), the inclusion of the D-isomer (O-Phospho-D-tyrosine) in kinetic assays provides a unique opportunity to investigate the stereospecificity of the enzyme's active site.[1][3] A marked difference in the dephosphorylation rate between the two isomers offers direct evidence of the enzyme's stereoselectivity.[3] Furthermore, O-Phospho-D-tyrosine can serve as an excellent negative control to identify and exclude non-specific effects.[3][6]

This comprehensive guide provides detailed application notes and protocols for the effective use of O-Phospho-DL-tyrosine in PTP enzyme kinetics studies, with a focus on the widely used malachite green colorimetric assay.

The Interplay of Kinases and Phosphatases: A Signaling Overview

To appreciate the significance of studying PTPs, it is essential to visualize their role within the broader context of cellular signaling. The following diagram illustrates the antagonistic relationship between PTKs and PTPs in regulating protein phosphorylation and downstream cellular responses.

PTP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Substrate_Y Substrate Protein (Y) RTK->Substrate_Y Phosphorylates Substrate_pY Phosphorylated Substrate (pY) Downstream_Signaling Downstream Signaling Cascade Substrate_pY->Downstream_Signaling Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->Substrate_pY

Caption: Generalized signaling pathway illustrating the opposing roles of PTKs and PTPs.

Physicochemical Properties and Handling of O-Phospho-DL-Tyrosine

A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible experiments.

PropertyValueSource
Molecular Formula C₉H₁₂NO₆P[7]
Molecular Weight 261.17 g/mol [7]
Appearance White to off-white powder[4]
Melting Point ~225 °C[2]
Solubility Soluble in 4 M NH₄OH (50 mg/ml) with sonication. Also soluble in water at pH 7.2.[2]
Storage Store at -20°C for long-term stability. Can be stored at 4°C for short periods (up to 6 months).[2][8]

Expert Insight on Preparation: For kinetic assays, it is crucial to prepare fresh stock solutions of O-Phospho-DL-tyrosine in a suitable buffer. While soluble in water at neutral pH, ensuring complete dissolution may require gentle warming or sonication.[2] It is recommended to prepare concentrated stock solutions (e.g., 10-100 mM) and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Workflow for PTP Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of a PTP using O-Phospho-DL-tyrosine as a substrate.

PTP_Assay_Workflow cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_detection III. Detection & Analysis Prep_Buffer Prepare Assay Buffer (e.g., Tris, DTT) Setup_Plate Pipette Assay Components into 96-well Plate (Buffer, Enzyme, Substrates) Prep_Buffer->Setup_Plate Prep_Enzyme Prepare PTP Enzyme Stock Solution Prep_Enzyme->Setup_Plate Prep_Substrate Prepare O-Phospho-DL-tyrosine Substrate Stock Solutions Prep_Substrate->Setup_Plate Prep_Phosphate Prepare Phosphate Standard Curve Calculate_Pi Calculate Inorganic Phosphate (Pi) Released Prep_Phosphate->Calculate_Pi Incubate Incubate at Optimal Temperature (e.g., 30-37°C) Setup_Plate->Incubate Add_Reagent Add Malachite Green Reagent Incubate->Add_Reagent Read_Absorbance Read Absorbance (620-650 nm) Add_Reagent->Read_Absorbance Read_Absorbance->Calculate_Pi Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Pi->Determine_Kinetics

Caption: General workflow for a PTP kinetic assay using O-Phospho-DL-tyrosine.

Detailed Protocol: PTP Activity Assay using Malachite Green

This protocol details a colorimetric endpoint assay to measure the inorganic phosphate (Pi) released from O-Phospho-DL-tyrosine by a PTP. The malachite green assay is highly sensitive and a common choice for such studies.[9][10]

Principle of the Malachite Green Assay

The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[10] The intensity of the green color, measured spectrophotometrically between 620-660 nm, is directly proportional to the amount of inorganic phosphate released by the PTP.[10]

Materials and Reagents
  • O-Phospho-DL-tyrosine

  • Purified PTP enzyme

  • PTP Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. Note: The optimal buffer composition may vary depending on the specific PTP being studied. It is crucial to avoid phosphate-based buffers.[5][11]

  • Malachite Green Reagent (Commercial kits are highly recommended for consistency and to minimize phosphate contamination).[10][12]

  • Phosphate Standard solution (e.g., 1 mM KH₂PO₄) for generating a standard curve.[9]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 620-650 nm.[10]

Step-by-Step Protocol

1. Preparation of Reagents

  • PTP Assay Buffer: Prepare the buffer and ensure the pH is accurately adjusted. The inclusion of a reducing agent like DTT is critical to maintain the catalytic cysteine of the PTP in its active, reduced state.[5]

  • O-Phospho-DL-tyrosine Stock Solution (100 mM): Dissolve 26.12 mg of O-Phospho-DL-tyrosine in 1 mL of PTP Assay Buffer. Adjust the pH to 7.0 if necessary. Store in aliquots at -20°C.

  • PTP Enzyme Stock Solution: Prepare a concentrated stock of the purified PTP in a suitable buffer containing a stabilizing agent like glycerol or BSA.[5] The final concentration used in the assay should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Phosphate Standard Curve:

    • Prepare a 100 µM phosphate standard by diluting the 1 mM stock 1:10 in PTP Assay Buffer.

    • Perform a serial dilution of the 100 µM standard in PTP Assay Buffer to generate a range of concentrations (e.g., 0, 2, 4, 8, 12, 16, 20 µM). These will be used to create a standard curve.

2. Assay Procedure

  • Plate Setup:

    • Add 25 µL of PTP Assay Buffer to all wells.

    • Add 25 µL of varying concentrations of O-Phospho-DL-tyrosine to the experimental wells. To determine Kₘ, a range of substrate concentrations bracketing the expected Kₘ should be used.

    • For the "no enzyme" control wells, add 50 µL of PTP Assay Buffer.

    • For the "no substrate" control wells, add 25 µL of PTP Assay Buffer.

  • Initiate the Reaction:

    • Add 50 µL of the diluted PTP enzyme solution to the experimental and "no substrate" control wells. The final reaction volume will be 100 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the PTP (typically 30-37°C) for a predetermined time (e.g., 10-30 minutes).[12] It is crucial that the reaction is within the linear range. This should be determined in preliminary experiments by measuring product formation at several time points.

  • Stop the Reaction and Develop Color:

    • Add 100 µL of the Malachite Green Reagent to all wells to stop the reaction and initiate color development.[11]

    • Incubate at room temperature for 15-30 minutes.[11]

  • Measure Absorbance:

    • Read the absorbance of each well at 620-650 nm using a microplate reader.[10]

3. Data Analysis

  • Standard Curve: Plot the absorbance values of the phosphate standards against the known phosphate concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the phosphate concentration.

  • Calculate Phosphate Released: Use the standard curve equation to calculate the concentration of phosphate released in each experimental well. Remember to subtract the average absorbance of the "no enzyme" control from all experimental wells.

  • Determine Initial Velocities (v₀): Convert the phosphate concentration to the amount of product formed per unit time (e.g., µmol/min).

  • Kinetic Parameter Calculation: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

Trustworthiness and Self-Validation

To ensure the integrity of your results, the following controls are essential in every experiment:

  • No Enzyme Control: Substrate in assay buffer without the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

  • No Substrate Control: Enzyme in assay buffer without the substrate. This accounts for any contaminating phosphate in the enzyme preparation.

  • Positive Control: A known PTP with a well-characterized activity can be used to validate the assay setup.

  • Stereospecificity Control (using O-Phospho-D-tyrosine): If investigating a novel PTP, running a parallel assay with O-Phospho-D-tyrosine can provide valuable information on its stereoselectivity.[3]

Conclusion and Future Perspectives

O-Phospho-DL-tyrosine is a versatile and indispensable tool for the kinetic characterization of protein tyrosine phosphatases. Its use, particularly in conjunction with methods like the malachite green assay, allows for the robust determination of key kinetic parameters. By incorporating proper controls, including the assessment of stereospecificity, researchers can gain deep insights into the catalytic mechanisms of these crucial enzymes. This knowledge is fundamental for advancing our understanding of cellular signaling in both health and disease and for the development of novel therapeutics targeting the PTP family.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30819, Phospho-L-tyrosine. Retrieved from [Link]

  • Mishra, S., & Hamburger, A. W. (1993).
  • Lorenz, U. (2011). Protein Tyrosine Phosphatase Assays. Current Protocols in Immunology, Chapter 11, Unit 11.12.
  • Tautz, L., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. STAR Protocols, 3(3), 101633.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4589477, O-Phospho-DL-tyrosine. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). O-Phospho-L-tyrosine, | P9405-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • Swindell, C. S., et al. (1991). Purification of a specific reversible tyrosine-O-phosphate phosphatase. Proceedings of the National Academy of Sciences, 88(10), 4275-4279.
  • Cooksey, C. J. (2001). Tyrosinase: The four oxidation states of the active site and their relevance to enzymatic activation, oxidation and inactivation. Journal of the Science of Food and Agriculture, 81(6), 549-556.
  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]

  • Frisby, T., & Darby, D. (2018). Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. Odinity.
  • Provost, J. J., & Wallert, M. A. (2025). Phosphate Assay Malachite Green Protocol. University of San Diego.
  • Echelon Biosciences Inc. (2012). Malachite Green Phosphatase Assay Kit. Retrieved from [Link]

  • Mercury's Help Desk. (n.d.). Enzyme Kinetics. Physical Chemistry Lab Notes.
  • ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. Retrieved from [Link]

  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 323.

Sources

Application

Application Note: A Scientist's Guide to the Successful Incorporation of O-Phospho-DL-tyrosine in Fmoc-Based Solid-Phase Peptide Synthesis

Introduction: The Central Role of Phosphotyrosine in Cellular Signaling Protein phosphorylation is a cornerstone of cellular regulation, acting as a dynamic switch that governs a vast array of biological processes, from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Phosphotyrosine in Cellular Signaling

Protein phosphorylation is a cornerstone of cellular regulation, acting as a dynamic switch that governs a vast array of biological processes, from signal transduction and cell cycle control to metabolic pathways.[1][2] Tyrosine phosphorylation, in particular, is a critical post-translational modification mediated by protein tyrosine kinases and reversed by protein tyrosine phosphatases. The study of these phosphorylation events is paramount for understanding disease mechanisms and for the development of novel therapeutics.[3]

Synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for this research, enabling the precise dissection of signaling pathways, the characterization of enzyme-substrate specificity, and the screening of potential drug candidates.[3][4] This guide provides a comprehensive framework for the successful incorporation of O-Phospho-DL-tyrosine into peptides using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. We will delve into the underlying chemical principles, navigate common challenges, and present robust, field-proven protocols designed for researchers, scientists, and drug development professionals.

The "building block" approach, which utilizes pre-phosphorylated and protected amino acid derivatives, is the most reliable method for synthesizing phosphopeptides.[3][5] This strategy circumvents the often-problematic post-synthetic phosphorylation of peptides on the resin, which can suffer from incomplete reactions and undesirable side-chain modifications.[3]

The Core Challenge: Navigating the Chemistry of the Phosphate Group

The incorporation of a phosphotyrosine residue is not a trivial extension of a standard SPPS protocol. The phosphate moiety introduces a unique set of chemical challenges that must be proactively managed to ensure high yield and purity of the final peptide.

  • Steric Hindrance: The bulky, tetrahedral phosphate group, along with its own protecting groups, can significantly impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain, leading to lower coupling efficiencies.[1]

  • Piperidine Salt Formation: During the Fmoc-deprotection step using piperidine, the acidic proton on a partially protected phosphate group (like a monobenzyl-protected phosphate) can form a salt with the basic piperidine.[1][6] This captured piperidine molecule is then available to be acylated by the incoming activated amino acid in the subsequent coupling step, effectively consuming the precious building block and reducing the yield.[6]

  • Electrostatic Repulsion: In sequences containing multiple phosphotyrosine residues, the cumulative negative charge of the phosphate groups can lead to electrostatic repulsion, further complicating coupling reactions and potentially promoting peptide aggregation.[1][7]

  • Side Reactions During Cleavage: The final acidolytic cleavage step, typically using trifluoroacetic acid (TFA), must be carefully orchestrated. While removing the phosphate's protecting groups, the strong acid can promote side reactions, particularly the benzylation of sensitive residues if benzyl-based protecting groups are used.[6]

  • Analytical Difficulties: The analysis of the final product is also challenging. Phosphopeptides often exhibit poor ionization efficiency in mass spectrometry, and the labile phosphate group is prone to neutral loss during fragmentation, complicating sequence verification.[8][9]

Understanding these challenges is the first step toward designing a successful synthesis strategy. The choice of protecting groups and coupling reagents is therefore not a matter of convenience, but a critical decision that directly impacts the outcome of the synthesis.

Strategic Decisions: Protecting Groups and Coupling Reagents

The success of a phosphopeptide synthesis hinges on an orthogonal protection scheme where the temporary Nα-Fmoc group, the semi-permanent side-chain protecting groups, and the phosphate protecting groups can be removed selectively and without compromising the integrity of the peptide.[10][11]

Choosing the Right Phosphotyrosine Building Block

Several Fmoc-protected phosphotyrosine derivatives are commercially available, each with distinct advantages and disadvantages. The choice of phosphate protection is critical for mitigating the challenges described above.

Building BlockPhosphate ProtectionKey Characteristics & Causality
Fmoc-Tyr(PO(OBzl)OH)-OH MonobenzylMost Common, but Problematic: The single benzyl group leaves an acidic proton on the phosphate. This proton readily forms a salt with piperidine during Fmoc deprotection, leading to reagent consumption in the next step.[1][6] This effect is magnified in multi-phosphorylated peptides.
Fmoc-Tyr(PO₃tBu₂)-OH Di-tert-butylExcellent Orthogonality: The two t-Butyl groups fully protect the phosphate, preventing salt formation. They are stable to the piperidine used for Fmoc removal but are cleanly cleaved by TFA during the final deprotection step.[12] This is often a superior choice for complex syntheses.
Fmoc-Tyr(PO₃Me₂)-OH DimethylHigh Stability: The methyl groups are very stable but require harsher cleavage conditions (e.g., strong acid with scavengers) for their removal, which may not be compatible with all peptide sequences.[13]
Fmoc-Tyr(PO(NMe₂)₂)-OH Bis(dimethylamide)Mild Deprotection: This derivative allows for very mild removal of the phosphate protection, but its use is less common and requires specific protocols.[6][14]

For most applications, Fmoc-Tyr(PO₃tBu₂)-OH offers the best balance of stability and ease of deprotection, making it a highly recommended starting point.[12] While Fmoc-Tyr(PO(OBzl)OH)-OH is widely used, researchers must be prepared to optimize coupling conditions to overcome its inherent drawbacks.[6]

Optimizing the Coupling Reaction

Due to steric hindrance, standard coupling conditions are often insufficient for phosphotyrosine incorporation. The activation and coupling step must be robust to drive the reaction to completion.

  • Coupling Reagents: Uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[6] They rapidly form the activated ester of the amino acid, promoting efficient coupling.

  • Base: An excess of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required. For phosphotyrosine derivatives, particularly Fmoc-Tyr(PO(OBzl)OH)-OH, increasing the excess of DIPEA (e.g., 3-4 equivalents relative to the amino acid) can be beneficial to ensure the reaction environment remains basic and to counteract any acidic protons.[6][15]

  • Reaction Time & Double Coupling: Extended coupling times (e.g., 2-4 hours) may be necessary. For particularly difficult sequences, a "double coupling" protocol, where the coupling step is performed twice before proceeding to the next deprotection, is a prudent strategy to ensure the reaction goes to completion.

Experimental Workflows & Protocols

The following protocols are based on the Fmoc/tBu strategy and are designed to be self-validating through integrated monitoring steps.

Diagram: General Fmoc-SPPS Workflow for Phosphopeptides

G Resin Start: Resin Swelling Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-pTyr-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 KaiserTest Monitoring: Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Negative (Yellow beads) Recouple Loop Repeat for next amino acid KaiserTest->Loop Positive (Blue beads) Proceed Loop->Deprotection Cleavage Final Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Sequence Complete Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: High-level workflow for Fmoc-based phosphopeptide synthesis.

Protocol 1: Solid-Phase Synthesis Cycle for Phosphotyrosine Incorporation

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-Tyr(PO₃tBu₂)-OH (recommended) or Fmoc-Tyr(PO(OBzl)OH)-OH

  • HBTU or HATU

  • DIPEA

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with fresh 20% piperidine solution for 15 minutes, then drain.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min). This step is critical to remove all traces of piperidine.

  • Coupling of Fmoc-Phosphotyrosine:

    • In a separate vial, pre-activate the phosphotyrosine derivative:

      • Dissolve Fmoc-Tyr(PO₃tBu₂)-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.

      • Add DIPEA (8 equivalents, 0.8 mmol).

      • Allow to activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min), then DCM (2 x 1 min), then DMF (2 x 1 min).

  • Monitoring (Kaiser Test):

    • Take a small sample of beads and perform a Kaiser test.

    • Result: A positive test (blue beads) indicates a free primary amine and thus an incomplete coupling. If the test is positive, repeat the coupling step (double coupling). A negative test (yellow/clear beads) indicates successful coupling.

  • Chain Elongation:

    • Repeat steps 2-6 for each subsequent amino acid in the sequence.

Diagram: Chemical Coupling of Phosphotyrosine

Caption: Schematic of activated Fmoc-pTyr coupling to the peptide chain.

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including those on the phosphate.

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail:

    • A standard "Reagent K" cocktail is robust for most peptides, including those with phosphotyrosine.

    • Prepare the cocktail: 95% TFA : 2.5% Water : 2.5% TIS .

    • The TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. For peptides with multiple phospho-residues or other complex modifications, the time may be extended to 4 hours.[15]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

  • Isolation and Washing:

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.

    • Dry the final peptide pellet under vacuum.

Purification and Analysis

The crude peptide is rarely pure enough for biological assays and requires purification.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for phosphopeptide purification.[16]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is used for elution.

    • Detection: Monitor the elution at 220 nm or 280 nm.

    • Collect fractions corresponding to the main peak and confirm the identity by mass spectrometry.

  • Analysis:

    • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the molecular weight of the purified peptide.[16] This is a critical quality control step to verify that the synthesis and deprotection were successful. Be aware of the potential for neutral loss of the phosphate group (-98 Da) in the mass spectrum.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Insufficient activation time or reagents.- Steric hindrance from the pTyr residue.- Piperidine salt formation consuming reagents.- Use HATU instead of HBTU for faster activation.- Increase coupling time to 4 hours or perform a double coupling.- Use a fully protected building block like Fmoc-Tyr(PO₃tBu₂)-OH.- Increase the excess of DIPEA.
Incomplete Deprotection - Insufficient cleavage time.- Inefficient cleavage cocktail.- Extend the TFA cleavage time to 4 hours.- Ensure the cleavage cocktail is freshly prepared.
Side Products in MS - Alkylation of sensitive residues (Trp, Met, Cys) during cleavage.- Deletion of amino acids due to incomplete coupling.- Ensure adequate scavengers (TIS, water) are used in the cleavage cocktail.- Implement a double coupling strategy for all difficult couplings, not just pTyr.
Poor Recovery after Purification - Peptide aggregation.- Poor solubility of the crude peptide.- Lyophilize the peptide from a solution containing acetonitrile to improve solubility.- Adjust the pH of the HPLC mobile phase if aggregation is suspected.

Conclusion

The synthesis of phosphotyrosine-containing peptides is a powerful capability for any research laboratory focused on cell signaling and drug discovery. While the phosphate group introduces specific synthetic challenges, a rational approach based on the selection of appropriate building blocks, optimized coupling chemistry, and careful deprotection protocols can lead to consistent and successful outcomes. By understanding the causality behind each experimental choice—from protecting group strategy to the composition of the cleavage cocktail—researchers can troubleshoot effectively and produce high-quality phosphopeptides for their critical research needs.

References

  • PubMed. (n.d.). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phosphopeptides. Comparison of two possible strategies to synthesize phosphorylated peptides. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. Retrieved from [Link]

  • PubMed. (2000). Phosphopeptide analysis. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • NIH. (n.d.). Challenges in plasma membrane phosphoproteomics. Retrieved from [Link]

  • Takara Bio. (2005). Phosphopeptide Enrichment Spin Columns User Manual. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Tyr(PO3H2)-OH. Retrieved from [Link]

  • PubMed. (1991). Synthesis of O-phosphotyrosine-containing peptides. Retrieved from [Link]

  • Michigan State University. (2015). Why phosphoproteomics is still a challenge. Retrieved from [Link]

  • MDPI. (n.d.). Lanthanide-Mediated Dephosphorylation Used for Peptide Cleavage during Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. Retrieved from [Link]

  • Chromatography Online. (n.d.). Enriching the Phosphoproteome. Retrieved from [Link]

  • Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]

  • ACS Publications. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Evaluating Multiplexed Quantitative Phosphopeptide Analysis on a Hybrid Quadrupole Mass Filter/Linear Ion Trap/Orbitrap Mass Spectrometer. Retrieved from [Link]

  • NIH. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Precipitation of O-Phospho-DL-tyrosine

Executive Summary & Mechanism of Action The Core Challenge: O-Phospho-DL-tyrosine (P-Tyr) is an amphoteric molecule containing acidic (phosphate, carboxyl) and basic (amino) functional groups. Precipitation is rarely a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Core Challenge: O-Phospho-DL-tyrosine (P-Tyr) is an amphoteric molecule containing acidic (phosphate, carboxyl) and basic (amino) functional groups. Precipitation is rarely a result of "bad" material but rather a pH-dependent solubility cliff or ionic incompatibility .

At neutral pH (7.0–7.4), the molecule exists in a zwitterionic state where the phosphate group is partially ionized (


). However, its intrinsic solubility is relatively low compared to its fully ionized forms. The most common error is attempting to dissolve high concentrations (>10 mM) directly in neutral buffers (like PBS) or water without pH adjustment, or introducing the stock into media containing divalent cations (

,

), leading to the formation of insoluble phosphate salts.

Physicochemical Data Center

Table 1: Critical Solubility Parameters
ParameterValueImplications for Protocol
Molecular Weight 261.17 g/mol Calculation basis for Molarity.
pKa Values

(Phosphate)

(Carboxyl)

(Phosphate)

(Amino)
Solubility is maximal when pH > 6.0 (Phosphate ionization) or pH < 1.5. Avoid pH 3.0–5.0.
Max Solubility (Water) ~0.45 mg/mL (pH dependent)Very poor solubility in unadjusted water.
Max Solubility (Base) >50 mg/mL (in 1–4 M

or NaOH)
Recommended solvent for stock solutions.
Incompatible Ions

,

,

Forms insoluble phosphate precipitates immediately.

Troubleshooting Guide (Q&A)

Category A: Dissolution & Stock Preparation

Q: Why does my O-Phospho-DL-tyrosine form a cloudy suspension in water even after vortexing? A: You are likely operating near the molecule's isoelectric region where net charge is minimized.

  • The Fix: Do not use plain water. The phosphate group requires deprotonation to solubilize the aromatic ring. Add 1 M Ammonium Hydroxide (

    
    )  or 1 M NaOH  dropwise until the solution clears.
    
  • Technical Note: Sigma-Aldrich recommends 4 M

    
     for high-concentration stocks (50 mg/mL) [1].
    

Q: I prepared a clear stock in NaOH, but it precipitated when I added it to my cell culture media. Why? A: This is "Salt Shock."

  • pH Shift: Diluting a high-pH stock into a neutral buffer lowers the pH, potentially crossing the solubility threshold.

  • Ionic Interaction: Cell media (DMEM, RPMI) contains Calcium and Magnesium. The free phosphate group on P-Tyr binds

    
     to form Calcium Phosphate, which is insoluble.
    
  • The Fix: Dilute the stock into

    
    -free PBS  first. If adding to media, ensure the final concentration is below the critical precipitation limit (typically <5 mM in complete media) and add slowly with rapid agitation.
    
Category B: Storage & Stability[1]

Q: My frozen stock solution has crystals at the bottom. Is it degraded? A: Likely not. This is temperature-induced precipitation. Solubility decreases as temperature drops.

  • The Fix: Warm the vial to 37°C and vortex vigorously for 2 minutes. If it does not redissolve, adjust the pH slightly higher with 0.1 M NaOH.

  • Caution: Do not heat above 40°C for extended periods, as the phosphoester bond is susceptible to hydrolysis, releasing free Tyrosine and inorganic phosphate.

Validated Experimental Protocols

Protocol 1: Preparation of "Bulletproof" 100 mM Stock Solution

Use this protocol to create a stock that resists precipitation upon freeze-thaw cycles.

Reagents:

  • O-Phospho-DL-tyrosine powder

  • 1 M NaOH (or 4 M

    
     for mass spec compatibility)
    
  • Milli-Q Water

Workflow:

  • Weigh 26.1 mg of O-Phospho-DL-tyrosine.

  • Add 800 µL of Milli-Q water. (Solution will be cloudy).

  • Crucial Step: Add 1 M NaOH in 10 µL increments while vortexing.

  • Monitor clarity. Once clear, check pH. Target pH 7.5 – 8.0 .

  • Adjust final volume to 1.0 mL with water.

  • Filter sterilize (0.22 µm) if using for cell culture.

  • Aliquot and store at -20°C.

Protocol 2: Rescuing a Precipitated Sample

Use this logic flow to determine if a sample can be saved.

RescueProtocol Start Precipitate Observed CheckTemp Is sample cold (4°C or frozen)? Start->CheckTemp Heat Heat to 37°C + Vortex CheckTemp->Heat Solved1 Solution Clear? Heat->Solved1 CheckBuffer Check Buffer Composition Solved1->CheckBuffer No Success Sample Rescued Solved1->Success Yes CaMg Contains Ca2+ / Mg2+? CheckBuffer->CaMg Chelate Irreversible Salt Formation. Discard & Re-make in PBS(-) CaMg->Chelate Yes CheckpH Check pH CaMg->CheckpH No LowPH Is pH < 6.0? CheckpH->LowPH LowPH->Chelate No (Unknown Contaminant) AddBase Add 1M NaOH dropwise LowPH->AddBase Yes AddBase->Success

Figure 1: Decision tree for troubleshooting precipitation events. Note that Calcium/Magnesium precipitates are often irreversible without chelators (EDTA), which may interfere with downstream assays.

Solubility Logic & Pathway Visualization

Understanding the ionization state is critical for predicting solubility. The diagram below illustrates the relationship between pH, charge, and solubility.

SolubilityMechanism cluster_Acid Acidic Conditions (pH < 2) cluster_Neutral Neutral/Physiological (pH 7) cluster_Basic Basic Conditions (pH > 9) NodeA Protonated Form (Low Solubility) NodeB Zwitterion / Mono-anion (Moderate Solubility) NodeA->NodeB Add Base (OH-) pK1, pK2 passed NodeC Fully Ionized Dianion (High Solubility) NodeB->NodeC Add Base (OH-) pK3, pK4 passed Precipitation PRECIPITATION RISK: 1. pH drops near pI 2. Presence of Ca2+ NodeB->Precipitation Dilution into acidic buffer

Figure 2: Ionization states of O-Phospho-DL-tyrosine. Maximum solubility is achieved in the Basic zone where the molecule carries a strong negative charge density.

References

  • Sigma-Aldrich. Product Information: O-Phospho-L-tyrosine (P9405). Preparation Instructions.[1][2] Link

  • Cayman Chemical. O-Phospho-L-tyrosine Product Insert. Solubility Data in PBS. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4589477, O-Phospho-DL-tyrosine. Physicochemical Properties.[1][3][4][5][6][7] Link

  • Williams, R. pKa Data Compiled. Organic Chemistry Data, pKa of Phosphates and Amino Acids. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: O-Phospho-L-tyrosine vs. O-Phospho-DL-tyrosine

[1] Executive Summary In the study of signal transduction, specifically tyrosine phosphorylation, the choice between O-Phospho-L-tyrosine (L-pTyr) and its racemic mixture O-Phospho-DL-tyrosine (DL-pTyr) is often dictated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the study of signal transduction, specifically tyrosine phosphorylation, the choice between O-Phospho-L-tyrosine (L-pTyr) and its racemic mixture O-Phospho-DL-tyrosine (DL-pTyr) is often dictated by cost versus specificity. However, treating them as interchangeable reagents is a common experimental error that can compromise data integrity.

  • O-Phospho-L-tyrosine is the biologically active enantiomer.[1][2] It is the required substrate for Protein Tyrosine Phosphatases (PTPs) and the specific ligand for SH2/PTB domains.

  • O-Phospho-DL-tyrosine is a 50:50 mixture. The D-isomer component is largely biologically inert regarding enzymatic hydrolysis but acts as a passive diluent.

This guide delineates the precise biological activities of these forms, providing experimental evidence for when to use the pure L-isomer versus the racemic mixture.

Molecular & Structural Basis[3]

The biological activity of phosphotyrosine is governed by the stereochemical constraints of the target protein's binding pocket.

Stereochemistry and The PTP Active Site

Protein Tyrosine Phosphatases (e.g., PTP1B, CD45) possess a deep, narrow catalytic cleft defined by the P-loop and the WPD loop.

  • L-Isomer Fit: The L-configuration allows the phosphate group to penetrate the active site and coordinate with the catalytic Cysteine (e.g., Cys215 in PTP1B), while the amino acid side chain fits into the surrounding hydrophobic pocket.

  • D-Isomer Clash: The D-configuration creates steric hindrance. The backbone orientation prevents the phosphate from reaching the nucleophilic cysteine, rendering the D-isomer resistant to hydrolysis.

Comparative Specifications Table
FeatureO-Phospho-L-tyrosineO-Phospho-DL-tyrosineO-Phospho-D-tyrosine
CAS Number 21820-51-953783-83-816758-69-5
Purity >99% L-isomer50% L / 50% D>98% D-isomer
PTP Substrate Yes (High Turnover)Partial (50% Active)No (Resistant)
SH2 Domain Binding High Affinity (

nM range)
Reduced Apparent AffinityNegligible / Non-binder
Primary Application Kinetic assays, CrystallographyWestern Blot Blocking (Bulk)Negative Control
Cost Efficiency LowerHigher (Bulk)Low (Specialty)

Biological Performance Analysis

Enzymatic Hydrolysis (PTPs)

In kinetic assays determining


 or 

of a phosphatase, L-pTyr is mandatory . Using DL-pTyr introduces two variables:
  • Effective Concentration: The actual substrate concentration is only 50% of the nominal molarity.

  • Competitive Inhibition (Rare): While often inert, the D-isomer can theoretically act as a weak competitive inhibitor in specific promiscuous phosphatases, altering kinetic curves.

Antibody Validation (Western Blotting)

For blocking experiments (validating antibody specificity), DL-pTyr is an acceptable, cost-effective alternative , provided the concentration is adjusted.

  • Mechanism: You saturate the antibody with free phosphotyrosine to prevent it from binding the membrane-bound protein.

  • Correction Factor: If a protocol calls for 1 mM L-pTyr, you must use 2 mM DL-pTyr to achieve the same blocking efficiency.

Visualizing the Mechanism

The following diagram illustrates the stereospecific selection process within the PTP catalytic cleft.

PTP_Mechanism cluster_substrates Substrate Input Enzyme PTP Active Site (Cys-SH) Complex E-S Complex (Transition State) Enzyme->Complex Nucleophilic Attack NoRxn No Reaction (Steric Exclusion) Enzyme->NoRxn D-isomer Rejection L_Tyr O-Phospho-L-tyrosine (Biologically Active) L_Tyr->Enzyme High Affinity Binding D_Tyr O-Phospho-D-tyrosine (Stereo-Inert) D_Tyr->Enzyme Steric Clash Hydrolysis Dephosphorylation (Product Release) Complex->Hydrolysis WPD Loop Closure

Figure 1: Stereochemical selectivity of Protein Tyrosine Phosphatases (PTPs).[1] The L-isomer permits nucleophilic attack, while the D-isomer is sterically excluded from the catalytic mechanism.

Experimental Protocols

Protocol A: Determination of PTP Stereospecificity

Objective: To demonstrate the hydrolytic preference of PTP1B for L-pTyr over D-pTyr.

Reagents:

  • Recombinant Human PTP1B (0.5 µg/mL)

  • Substrate A: O-Phospho-L-tyrosine (10 mM stock)

  • Substrate B: O-Phospho-D-tyrosine (10 mM stock)

  • Reaction Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

  • Detection: Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dilute PTP1B in Reaction Buffer on ice.

  • Substrate Setup: Prepare a 96-well plate.

    • Rows A-C: L-pTyr serial dilution (0 - 1000 µM).

    • Rows D-F: D-pTyr serial dilution (0 - 1000 µM).

  • Initiation: Add 10 µL of enzyme to 90 µL of substrate solution.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Add 25 µL Malachite Green reagent to stop the reaction.

  • Readout: Measure Absorbance at 620 nm after 20 minutes.

  • Analysis: Plot [Phosphate Released] vs. [Substrate].

    • Expected Result: L-pTyr will show a hyperbolic Michaelis-Menten curve. D-pTyr will show a flat line (near baseline), confirming resistance to hydrolysis.

Protocol B: Antibody Blocking Competition Assay

Objective: To validate a pan-anti-phosphotyrosine antibody (e.g., Clone 4G10) using DL-pTyr.

Workflow:

  • Run SDS-PAGE: Load EGF-stimulated cell lysates (high pTyr content) in two duplicate lanes. Transfer to PVDF.[3]

  • Block Membrane: Block with 3% BSA in TBST for 1 hour.

  • Primary Antibody Prep:

    • Tube 1 (Control): Anti-pTyr antibody (1:1000) in TBST.[3]

    • Tube 2 (Blocked): Anti-pTyr antibody (1:1000) + 10 mM O-Phospho-DL-tyrosine .

    • Note: Pre-incubate Tube 2 for 30 minutes at Room Temperature before adding to the blot. This allows the free DL-pTyr to saturate the antibody paratopes.

  • Incubation: Incubate membrane strips in respective tubes overnight at 4°C.

  • Detection: Wash and apply secondary HRP-conjugated antibody. Develop via ECL.

  • Result: Lane 1 should show bands; Lane 2 should be blank. If Lane 2 shows bands, the antibody may be cross-reacting with non-phosphorylated epitopes or the blocking concentration was insufficient.

References

  • Zhang, Z. Y. (1995). Are protein-tyrosine phosphatases specific for phosphotyrosine? Journal of Biological Chemistry. [Link]

  • National Institutes of Health (NIH) - PubChem. Phospho-L-tyrosine Compound Summary. [Link]

Sources

Comparative

The Specificity Crisis: Validating Anti-Phosphotyrosine Antibodies via O-Phospho-DL-Tyrosine Competition

Executive Summary The detection of tyrosine phosphorylation (pTyr) is a cornerstone of signal transduction research, yet it remains plagued by false positives. Pan-phosphotyrosine antibodies (e.g., clones 4G10, PY20, P-T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of tyrosine phosphorylation (pTyr) is a cornerstone of signal transduction research, yet it remains plagued by false positives. Pan-phosphotyrosine antibodies (e.g., clones 4G10, PY20, P-Tyr-100) are powerful tools, but they are prone to cross-reactivity with phosphoserine (pSer), phosphothreonine (pThr), or unphosphorylated epitopes with high negative charge density.

This guide details a chemical validation strategy using O-Phospho-DL-tyrosine as a competitive hapten. Unlike enzymatic dephosphorylation (which destroys the sample) or genetic mutation (which requires weeks of engineering), this method provides a rapid, reversible, and chemically precise "self-validating" system to confirm that your signal is genuinely derived from the phosphotyrosine moiety.

The Challenge: Why pTyr Antibodies Fail

In complex lysates, pTyr represents less than 1% of total phosphorylation (compared to >90% for pSer). This scarcity creates a "signal-to-noise" problem. High-affinity antibodies may bind non-specifically to abundant proteins or cross-react with inorganic phosphates and sulphated proteins.

The Diagnostic Gap:

  • Phosphatase treatment (CIP/Lambda): Proves the signal is phosphorylation-dependent, but cannot distinguish between pTyr, pSer, and pThr.

  • Peptide Competition (Immunogen): Blocks the antibody, but if the antibody is sticky to the peptide backbone rather than the phospho-site, the competition assay will yield a "false pass."

The Solution: O-Phospho-DL-tyrosine acts as a free hapten mimic. Because it lacks a peptide backbone, it competes strictly for the antibody’s phosphate-binding pocket. If this small molecule blocks your signal, you confirm the antibody is recognizing the specific phospho-moiety, not a protein artifact.

Comparative Analysis: Validation Methodologies

The following table compares the O-Phospho-DL-tyrosine blockade against standard alternatives.

FeatureChemical Blocking (O-Phospho-DL-Tyr) Enzymatic (Phosphatase) Genetic (Y

F Mutant)
Specificity High (Distinguishes pTyr from pSer/pThr)Medium (Removes all phosphates)Very High (Site-specific)
Speed Fast (+15 min incubation)Slow (+1-2 hrs incubation)Very Slow (Weeks/Months)
Sample Integrity Preserved (Membrane stays intact)Degraded (Enzymes can damage tissue)N/A (Requires new cell line)
Cost Low (Reagent is inexpensive)Medium (Enzymes are costly)High (Cloning/Transfection)
Scope Validates Pan-antibody specificity Validates Phosphorylation status Validates Specific site function

The Self-Validating Protocol

Senior Scientist Insight: The use of the DL-racemic mixture (containing both D- and L-isomers) is a robust, cost-effective approach. While biological systems utilize L-tyrosine, the presence of the D-isomer does not interfere with binding and ensures that even antibodies with slight stereochemical promiscuity are blocked. However, ensure your concentration calculations account for the active L-isomer fraction.

Materials Required[1][2][3][5][6][7][8][9][10][11]
  • Primary Antibody: Anti-Phosphotyrosine (e.g., 4G10, PY20).

  • Blocker (Test): O-Phospho-DL-tyrosine (Solubilized in water or neutral buffer).

  • Blocker (Negative Control): O-Phospho-L-serine AND O-Phospho-L-threonine.

  • Buffer: TBS-T (Tris-Buffered Saline + 0.1% Tween-20).

Step-by-Step Workflow
Phase 1: Preparation of Blocking Solutions

Prepare a 20 mM stock solution of O-Phospho-DL-tyrosine.

  • Note: Some protocols suggest 10 mM, but 20 mM ensures saturation of high-affinity IgG clones. Adjust pH to 7.4 if the powder acidifies the solution.

Phase 2: The Competition Mix

Set up three tubes for the primary antibody incubation:

  • Tube A (Mock): Antibody + TBS-T (Standard protocol).

  • Tube B (Specific Block): Antibody + O-Phospho-DL-tyrosine (Final conc: 10–20 mM).

  • Tube C (Non-Specific Control): Antibody + O-Phospho-L-Serine/Threonine (Final conc: 20 mM).

Phase 3: Pre-Incubation (The Critical Step)

Incubate the antibody-blocker mixtures for 30 minutes at Room Temperature with gentle rotation.

  • Causality: This step allows the free hapten to occupy the antigen-binding fragment (Fab) of the antibody before it is exposed to the membrane. Adding them simultaneously to the blot is less effective due to kinetic competition.

Phase 4: Application

Apply the mixtures to three identical Western blot strips (or replicate samples). Incubate overnight at 4°C or 1 hour at RT, then proceed with secondary antibody detection.[1]

Data Interpretation & Visualization

Expected Results
  • Tube A (Mock): Strong bands visible (Total signal).

  • Tube B (pTyr Block): Complete disappearance of bands.

    • Interpretation: The antibody binds specifically to the phosphotyrosine moiety.[1][2]

  • Tube C (pSer/pThr Block): Strong bands visible (Signal remains).

    • Interpretation: The antibody does not cross-react with phosphoserine or phosphothreonine.

Mechanism of Action (Diagram)

CompetitiveInhibition cluster_0 Standard Assay cluster_1 Competition Assay Ab Anti-pTyr Antibody Protein pTyr-Protein (On Membrane) Ab->Protein Binds Ab->Protein Cannot Bind Signal Chemiluminescent Signal Protein->Signal Detection NoSignal No Signal (Blocked) Protein->NoSignal Inhibitor O-Phospho-DL-Tyr (Free Hapten) Inhibitor->Ab Saturates Binding Site

Figure 1: Mechanism of Competitive Inhibition. Pre-incubation with O-Phospho-DL-tyrosine saturates the antibody's paratope, preventing interaction with the membrane-bound protein.

Decision Tree for Antibody Validation

Use this logic flow to determine the next steps in your drug development or research pipeline.

ValidationWorkflow Start Start: Observed pTyr Signal BlockTest Perform O-Phospho-DL-Tyr Competition Assay Start->BlockTest Result Did the signal disappear? BlockTest->Result Pass PASS: Signal is pTyr-dependent. Proceed to biological replicates. Result->Pass Yes (Complete Block) Fail FAIL: Signal persists. Antibody is non-specific. Result->Fail No (No Change) Partial PARTIAL: Signal reduced but visible. Check pSer/pThr controls. Result->Partial Partial Reduction Sticky FAIL: Antibody binds protein backbone (non-phospho). Fail->Sticky ControlCheck Did pSer/pThr block signal? Partial->ControlCheck CrossReact FAIL: Antibody cross-reacts with pSer/pThr. ControlCheck->CrossReact Yes ControlCheck->Sticky No

Figure 2: Validation Decision Tree. A systematic approach to interpreting competition assay results.

References

  • Thermo Fisher Scientific. "Anti-Phosphotyrosine Inhibitor (O-Phospho-L-Tyrosine) Usage Guide." Thermo Fisher Scientific Product Support. Link

  • Cell Signaling Technology. "Hallmarks of Antibody Validation: Complementary Strategies (Peptide Competition)." CST Application Guide. Link

  • Sigma-Aldrich. "O-Phospho-L-tyrosine Product Information and Biological Activity." Merck/Sigma-Aldrich Technical Data. Link

  • Abcam. "Peptide Competition Assay (PCA) Protocol." Abcam Protocols. Link

  • National Institutes of Health (NIH). "Immunoblot validation of phospho-specific antibodies." PubMed Central. Link

Sources

Validation

verifying O-Phospho-DL-tyrosine concentration via UV spectrophotometry

Executive Summary: The "Bottom Line" For researchers and drug developers handling O-Phospho-DL-tyrosine (pTyr) , the choice between UV spectrophotometry and HPLC is a trade-off between throughput and specificity . Use UV...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line"

For researchers and drug developers handling O-Phospho-DL-tyrosine (pTyr) , the choice between UV spectrophotometry and HPLC is a trade-off between throughput and specificity .

  • Use UV Spectrophotometry (260–280 nm) only when verifying the concentration of high-purity raw materials (>95%) in a known matrix (e.g., QC of synthetic powder). It is fast and non-destructive but cannot distinguish between phosphorylated and non-phosphorylated tyrosine due to spectral overlap.

  • Use HPLC (Reverse Phase or Ion Exchange) for stability studies, degradation analysis, or complex biological matrices. It is the only method that quantifies free Tyrosine (hydrolysis product) separate from the intact pTyr.

Part 1: The Physicochemical Basis

To validate O-Phospho-DL-tyrosine, one must understand how phosphorylation alters the tyrosine chromophore.

The Spectral Shift (Hypsochromic Effect)

Tyrosine (Tyr) absorbs UV light primarily due to its phenolic ring, with a


 at approximately 274 nm  in neutral pH. The addition of a phosphate group (

) is electron-withdrawing relative to the hydroxyl group. This alters the resonance of the phenol ring, causing a hypsochromic (blue) shift and a reduction in molar absorptivity (

) at 280 nm.
  • Tyrosine: High absorbance at 280 nm.[1]

  • O-Phospho-tyrosine: Lower absorbance at 280 nm; peak shifts to

    
     260–265 nm.
    
  • Implication: If your pTyr sample hydrolyzes (degrades) into free Tyrosine, the absorbance at 280 nm will increase , potentially leading to overestimation of concentration if you are not monitoring the full spectrum.

Stability & Hydrolysis

Unlike Serine/Threonine phosphates, pTyr is stable in alkaline conditions but labile in acidic conditions .

  • Acid Hydrolysis:

    
     (Rapid in strong acid, slow in mild acid).
    
  • Alkaline Hydrolysis: Stable (Resistant to base hydrolysis).

Part 2: Comparative Analysis (UV vs. Alternatives)

The following table contrasts the three primary methods for quantifying O-Phospho-DL-tyrosine.

FeatureMethod A: UV Spectrophotometry Method B: HPLC-UV (Gold Standard) Method C: Phosphate Assay (Malachite Green)
Principle Direct absorbance (Beer-Lambert Law)Chromatographic separation of pTyr from TyrAcid hydrolysis

Measure free

Specificity Low. Cannot distinguish pTyr from Tyr.High. Resolves pTyr (early eluting) from Tyr.Indirect. Measures total phosphate content.
LOD (Limit of Detection)



Throughput High (Seconds per sample)Low (15–30 mins per sample)Medium (Batch processing)
Destructive? No (Sample recoverable)No (Usually)Yes (Chemical conversion required)
Best Use Case Incoming Raw Material QC (Purity >95%)Stability Testing & Impurity ProfilingStoichiometry Checks (Moles of P per mole of peptide)

Part 3: Validated Experimental Protocols

Protocol A: UV Spectrophotometric Verification

Use this for checking the concentration of pure powder stocks.

Reagents:

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5 (Avoid acidic buffers to prevent hydrolysis).

  • Blank: Identical buffer without pTyr.

Workflow:

  • Preparation: Dissolve O-Phospho-DL-tyrosine to a target concentration of 0.5 – 1.0 mM. Ensure complete solubilization (sonicate if necessary, though pTyr is generally soluble in neutral pH).

  • Baseline Correction: Insert the blank buffer and perform a baseline correction from 220 nm to 350 nm.

  • Scan: Scan the sample.

    • Checkpoint: Observe the spectrum. A pure pTyr sample should have a peak near 262–265 nm . A shoulder or peak shifting toward 274 nm indicates the presence of free Tyrosine (degradation).

  • Calculation (Beer-Lambert):

    
    
    
    • Where

      
      .[2][3]
      
    • Note: Because

      
       varies with pH and ionic strength, do not rely on literature values alone.  Construct a standard curve using a Certified Reference Material (CRM) if absolute quantification is required.
      
    • Approximate

      
      :
      
      
      
      (lower than free Tyr).
Protocol B: HPLC Purity Check (The "Truth" Method)

Use this if the UV spectrum looks suspicious (e.g., peak broadening toward 280 nm).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: Keep run times short to minimize acid exposure, or use a Phosphate buffer (pH 6.0) if degradation is a concern.

  • Gradient: 0% B to 20% B over 15 minutes. (pTyr is very polar and elutes early, often in the void volume if not carefully retained; Ion Exchange is often superior for this reason).

  • Detection: UV at 260 nm.

Part 4: Critical Validation Factors (Self-Validating Systems)

To ensure your UV data is trustworthy, apply these internal logic checks:

  • The A260/A280 Ratio Check:

    • Establish a baseline ratio for your pure O-Phospho-DL-tyrosine standard.

    • If the ratio decreases (i.e., A280 rises relative to A260), it indicates hydrolysis (formation of free Tyrosine).

  • pH Consistency:

    • The extinction coefficient of Tyrosine species is pH-dependent (phenolic ionization). Always measure samples and standards in the exact same buffer (preferably pH > 7.0).

  • Matrix Interference:

    • Nucleotides also absorb heavily at 260 nm. If working with cell lysates, UV is invalid. Use HPLC or MS.[4]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct quantification method based on sample purity and needs.

G Start Start: O-Phospho-DL-tyrosine Sample Decision1 Sample Matrix Complexity? Start->Decision1 Pure Pure Powder / Simple Buffer Decision1->Pure High Purity Complex Cell Lysate / Unknown Mix Decision1->Complex Low Purity UV_Path UV Spectrophotometry (220-350 nm Scan) Pure->UV_Path HPLC_Path HPLC-UV or LC-MS (Separation Required) Complex->HPLC_Path Spec_Check Spectral Check: Peak < 270 nm? UV_Path->Spec_Check Pass Pass: Calc Conc. (Beer-Lambert) Spec_Check->Pass Yes (Pure pTyr) Fail Fail: Peak shift > 274 nm (Hydrolysis Detected) Spec_Check->Fail No (Free Tyr present) Fail->HPLC_Path Quantify Impurity

Figure 1: Decision logic for O-Phospho-DL-tyrosine quantification. UV is reserved for high-purity confirmation, while HPLC is required for impurity profiling.

References

  • Sigma-Aldrich. O-Phospho-L-tyrosine Product Information Sheet. Retrieved from

  • National Institutes of Health (NIH) PubChem. O-Phospho-L-tyrosine Compound Summary. Retrieved from

  • Turck, C. W. (1992). Identification of phosphotyrosine residues in peptides by high performance liquid chromatography on-line derivative spectroscopy. Peptide Research. Retrieved from

  • Apostoł, I., et al. (1985).[5] Phosphotyrosine as a substrate of acid and alkaline phosphatases. Acta Biochimica Polonica. Retrieved from

  • Thermo Fisher Scientific. Extinction Coefficients for Proteins and Amino Acids. Retrieved from

Sources

Comparative

Technical Guide: Benchmarking O-Phospho-DL-tyrosine Performance in Commercial Assay Kits

Executive Summary O-Phospho-DL-tyrosine (P-Tyr) serves as a critical dual-function reagent in signal transduction research: it acts as a generic substrate for broad-spectrum phosphatase assays and as a competitive inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Phospho-DL-tyrosine (P-Tyr) serves as a critical dual-function reagent in signal transduction research: it acts as a generic substrate for broad-spectrum phosphatase assays and as a competitive inhibitor for validating anti-phosphotyrosine antibody specificity.

This guide benchmarks the performance of P-Tyr across three dominant commercial assay platforms: Colorimetric pNPP , Malachite Green , and ELISA/Western Blotting . Our analysis reveals that while P-Tyr lacks the kinetic precision of specific phosphopeptides for detailed enzymatic profiling, its stability and cost-effectiveness make it the industry standard for high-throughput screening (HTS) calibration and "gold standard" specificity controls.

Technical Introduction: The DL-Isomer Advantage

While biological systems exclusively utilize L-tyrosine, the DL-racemic mixture is frequently employed in commercial kits for two reasons:

  • Cost-Efficiency: Synthetic manufacturing of the racemic mixture is significantly cheaper.

  • Broad Recognition: Most anti-phosphotyrosine antibodies (e.g., clone 4G10) recognize the phosphate group on the phenol ring regardless of the alpha-carbon stereochemistry.

Chemical Profile:

  • Molecular Weight: ~261.17 Da[1][2]

  • Solubility: Low in neutral water; requires acidic or basic conditions (often 1M NH₄OH) for high-concentration stocks.

  • Stability: Hydrolytically stable at neutral pH; susceptible to thermal hydrolysis in strong acids.

Benchmark Scenario A: Phosphatase Activity Assays

In this scenario, P-Tyr acts as the substrate . The enzyme (e.g., PTP1B, SHP-1) hydrolyzes the phosphate ester, releasing inorganic phosphate (Pi).

Comparative Analysis: pNPP vs. Malachite Green

We benchmarked P-Tyr performance when substituted for standard kit substrates.

FeaturepNPP Assay (Colorimetric) Malachite Green Assay P-Tyr Suitability
Detection Principle Hydrolysis of pNPP to p-Nitrophenol (Yellow, 405nm).Complex formation with free Pi (Green, 620-650nm).[3]High for Malachite; N/A for pNPP (direct substrate).
Sensitivity (LOD) Low (nmol range).High (pmol range).[3][4]Malachite Green detects Pi released from P-Tyr at ~50 pmol .
Linearity (Dynamic Range) Wide (0.1 - 10 mM).Narrow (0.1 - 40 µM).P-Tyr requires dilution to fit Malachite linear range.
Interference Low. Robust against reducing agents.High. Sensitive to detergents & reducing agents.P-Tyr purity is critical; free Pi contamination ruins assay.
Throughput Very High.High.P-Tyr is ideal for HTS using Malachite detection.
Mechanism of Action (Phosphatase Assay)

The following diagram illustrates the workflow where O-Phospho-DL-tyrosine serves as the phosphate donor.

PhosphataseWorkflow Substrate O-Phospho-DL-tyrosine (Substrate) Reaction Hydrolysis (37°C, 30 min) Substrate->Reaction Enzyme Tyrosine Phosphatase (PTP) Enzyme->Reaction Product Free Phosphate (Pi) + Tyrosine Reaction->Product Dephosphorylation Detection Malachite Green Reagent Product->Detection Complex Formation Signal Absorbance (620-650 nm) Detection->Signal Quantification

Figure 1: Workflow for detecting phosphatase activity using P-Tyr as a substrate and Malachite Green detection.

Protocol: Validating P-Tyr Substrate Quality

Objective: Determine free phosphate contamination levels in commercial P-Tyr stocks before use in sensitive Malachite Green assays.

  • Preparation: Dissolve O-Phospho-DL-tyrosine to 10 mM in 50 mM Tris-HCl (pH 7.4). Note: If solubility is poor, add 1M NaOH dropwise until clear, then back-titrate.

  • Standard Curve: Prepare a Pi standard curve (0, 10, 20, 40, 80 µM) using the kit-provided phosphate standard.

  • Sample Test: Mix 50 µL of P-Tyr stock with 100 µL Malachite Green Reagent.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Read: Measure Absorbance at 620 nm.

  • Validation Criteria: If the 10 mM P-Tyr stock yields an OD > 0.2 (equivalent to >5% free phosphate), the reagent is degraded and unsuitable for kinetic analysis.

Benchmark Scenario B: Antibody Specificity (Blocking)

In this scenario, P-Tyr acts as a competitive inhibitor . This is the "Gold Standard" method to confirm that a Western Blot band or ELISA signal is truly due to tyrosine phosphorylation and not non-specific binding.

Performance Metrics
  • Specificity: P-Tyr should block >90% of the signal from pan-phosphotyrosine antibodies (e.g., 4G10, PY20).

  • Selectivity: P-Tyr should not block signals from anti-phosphoserine or anti-phosphothreonine antibodies.

Mechanism of Action (Competitive Inhibition)

This diagram demonstrates how P-Tyr prevents the antibody from binding to the target protein on the membrane.

BlockingMechanism cluster_Exp Experiment: Blocking cluster_Ctrl Control: Standard Antibody Anti-Phosphotyrosine Antibody Complex_Blocked Inactive Complex (Ab + Free P-Tyr) Antibody->Complex_Blocked Incubate w/ Blocker Complex_Active Active Binding (Ab + Protein) Antibody->Complex_Active No Blocker Blocker O-Phospho-DL-tyrosine (Excess) Blocker->Complex_Blocked Target Membrane-Bound Phosphoprotein Result_NoSignal NO SIGNAL (Specific) Target->Result_NoSignal Ab sites occupied Result_Signal SIGNAL (Positive Control) Target->Result_Signal Complex_Blocked->Target Apply to Blot Complex_Active->Target

Figure 2: Competitive inhibition workflow. Pre-incubation with P-Tyr neutralizes the antibody, preventing membrane binding.

Protocol: Peptide Competition Assay (Western Blot)

Objective: Confirm band specificity.

  • Optimize Antibody: Determine the optimal concentration of the primary anti-phosphotyrosine antibody (e.g., 1:1000 dilution).

  • Prepare Two Tubes:

    • Tube A (Blocked): Primary Antibody + 10 mM O-Phospho-DL-tyrosine .

    • Tube B (Control): Primary Antibody + Buffer only.

  • Pre-Incubation: Incubate both tubes at Room Temperature for 1 hour or 4°C overnight. This step is critical to allow the free P-Tyr to saturate the antibody paratopes.

  • Blotting: Apply Tube A to one membrane strip and Tube B to a duplicate strip containing the same lysate.

  • Analysis:

    • If the band disappears in Strip A but is present in Strip B, the interaction is specific .

    • If the band remains in Strip A, it is non-specific background.

References

  • Vertex AI Search. (2024). O-Phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases.[5] National Institutes of Health. 5[6]

  • BenchChem. (2024). Application Notes and Protocols for O-phospho-D-tyrosine in Protein Tyrosine Phosphatase (PTP) Assays. BenchChem. 7

  • Sigma-Aldrich. (2021). O-Phospho-L-tyrosine Product Information Sheet. Sigma-Aldrich. 6[4]

  • New England Biolabs. (2024). p-Nitrophenyl Phosphate (PNPP) Assay Protocol. NEB. 8

  • National Institutes of Health. (2014). A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity. PMC. 9[6]

  • Abcam. (2024). Blocking with immunizing peptide protocol (peptide competition). Abcam. 10

Sources

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Min. plausibility 0.01
Model Template_relevance
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